Technical Guide: Molecular Weight & Exact Mass Characterization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid
Executive Summary This technical guide provides a definitive characterization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid ( ), a functionalized quinoline scaffold relevant to medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a definitive characterization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid (
), a functionalized quinoline scaffold relevant to medicinal chemistry and drug discovery. Precise distinction between Molecular Weight (MW) and Exact Mass (EM) is critical in this context: MW drives stoichiometric synthesis, while EM is the absolute reference for High-Resolution Mass Spectrometry (HRMS) identification.
This document details the theoretical derivation of these values, the isotopic signatures required for analytical validation, and the fragmentation logic necessary to distinguish this specific isomer from its structural analogs.
Part 1: Structural Characterization & Mass Derivation
Chemical Structure & Formula
The molecule consists of a bicyclic quinoline core substituted at three specific positions. The elemental composition is derived as follows:
Core: Quinoline (
)
Position 2: Carboxylic acid group (-COOH) replaces -H.
Position 4: Methoxy group (-OCH_3) replaces -H.
Position 6: Chlorine atom (-Cl) replaces -H.
Final Empirical Formula:
Quantitative Mass Data
The following table contrasts the Average Molecular Weight (used for weighing reagents) against the Monoisotopic Exact Mass (used for MS analysis).
Parameter
Value
Application
Molecular Weight (MW)
237.64 g/mol
Stoichiometry, Yield Calculation, Molarity
Exact Mass (EM)
237.0193 Da
HRMS, LC-MS Identification, Elemental Composition
[M+H]⁺ Ion
238.0266 m/z
Positive Mode ESI-MS Detection
[M-H]⁻ Ion
236.0114 m/z
Negative Mode ESI-MS Detection
Derivation Logic
MW Calculation: Sum of standard atomic weights weighted by natural abundance.
EM Calculation: Sum of the mass of the primary isotope for each element (
).
Part 2: Analytical Identification (HRMS & Isotopic Pattern)
In drug development, confirming the identity of halogenated compounds relies on isotopic pattern recognition rather than just the base peak.
The Chlorine Signature
Chlorine exists naturally as two stable isotopes: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
(75.78%) and (24.22%). This creates a distinct "M" and "M+2" peak pattern in the mass spectrum with a relative intensity ratio of approximately 3:1 .[1]
Primary Peak (M): 237.0193 Da (Contains
)
Isotope Peak (M+2): 239.0163 Da (Contains
)
Critical QC Check: If your mass spectrum shows a single peak at 237 without the accompanying M+2 peak at ~33% intensity, the molecule does not contain Chlorine, and the synthesis has failed.
Fragmentation Fingerprint (MS/MS)
To distinguish the 2-carboxylic acid isomer from other isomers (e.g., 3-carboxylic acid), look for specific neutral losses in the MS/MS spectrum:
Decarboxylation (Major Pathway):
Loss of
(44 Da) is highly characteristic of quinoline-2-carboxylic acids due to the proximity of the ring nitrogen, which facilitates the mechanism.
Transition:
(Positive mode).
Methoxy Radical Loss:
Loss of methyl radical (
, 15 Da) or formaldehyde (, 30 Da) confirms the methoxy group.
Part 3: Synthesis & Stoichiometry Protocol
When utilizing 6-Chloro-4-methoxyquinoline-2-carboxylic acid as a building block (e.g., in amide coupling), strict adherence to MW is required for molar equivalents.
Standard Molarity Calculation
To prepare a 10 mM stock solution in DMSO (10 mL volume):
Note: Do not use the Exact Mass for this calculation. Using 237.02 instead of 237.64 would result in a 0.26% concentration error, which is significant in high-throughput screening (HTS) assays.
Part 4: Analytical Workflow Visualization
The following diagram outlines the logical decision tree for validating this compound using LC-MS.
Figure 1: LC-MS/MS validation logic for 6-Chloro-4-methoxyquinoline-2-carboxylic acid, prioritizing isotopic confirmation of Chlorine and structural confirmation via decarboxylation.
References
PubChem. 4-Chloro-7-methoxyquinoline-6-carboxylic acid (Isomer Reference for Mass Data). National Library of Medicine. Accessed February 18, 2026. [Link][2]
NIST Mass Spectrometry Data Center. Chlorine Isotopic Abundance and Atomic Weights. National Institute of Standards and Technology. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids).[Link]
6-Chloro-4-methoxyquinoline-2-carboxylic acid CAS number and chemical identifiers
Technical Whitepaper: Characterization and Synthetic Utility of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid Part 1: Executive Summary & Chemical Identity 6-Chloro-4-methoxyquinoline-2-carboxylic acid is a specialized h...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Characterization and Synthetic Utility of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid
Part 1: Executive Summary & Chemical Identity
6-Chloro-4-methoxyquinoline-2-carboxylic acid is a specialized heterocyclic building block used primarily in the development of quinoline-based kinase inhibitors and anti-infective agents (specifically antimalarials and antivirals). Structurally, it features a quinoline core substituted with a chlorine atom at the 6-position, a methoxy group at the 4-position, and a carboxylic acid moiety at the 2-position.[1][2]
This compound serves as a critical scaffold because the 2-position carboxylate allows for amide coupling (peptidomimetics), while the 4-methoxy group modulates solubility and lipophilicity compared to the parent 4-quinolone.
Chemical Data Sheet
Parameter
Technical Specification
Chemical Name
6-Chloro-4-methoxyquinoline-2-carboxylic acid
IUPAC Name
6-chloro-4-methoxyquinoline-2-carboxylic acid
Molecular Formula
C₁₁H₈ClNO₃
Molecular Weight
237.64 g/mol
PubChem CID
66485017
CAS Number
Not widely listed in public registries; Search via Structure/CID.[3] (Related: Ethyl ester CAS 124467-35-2)
SMILES
COC1=C(C=NC2=C1C=CC(=C2)Cl)C(=O)O
InChI Key
HVZKZLTYZJQKQE-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water (acid form)
Part 2: Synthetic Methodology (The "How")
Core Directive: As a Senior Scientist, I advise against the direct methylation of 6-chloro-4-hydroxyquinoline-2-carboxylic acid using methyl iodide (MeI). This route typically favors N-methylation , yielding the undesired 1-methyl-4-quinolone isomer due to the tautomeric equilibrium of the 4-hydroxy/4-oxo system.
Recommended Protocol: The "Chlorine Displacement Route" (SNAr) is the industry standard for ensuring regiospecific O-methylation .
Figure 1: Regioselective synthesis avoiding N-methylation by utilizing the 4-chloro intermediate.
Part 3: Critical Process Parameters (CPP) & Troubleshooting
Process Step
Critical Parameter
Scientific Rationale / Risk Mitigation
Chlorination
Moisture Control
POCl₃ degrades rapidly with water. Use strictly anhydrous conditions to prevent reversion to the starting hydroxy compound.
Methoxylation
Temperature
Maintain 0°C to Room Temp. High heat (>60°C) may cause nucleophilic attack at the 6-chloro position (though less reactive) or ester hydrolysis before displacement is complete.
Hydrolysis
pH Monitoring
Acidification (workup) must be controlled (pH 3-4). Going too acidic (< pH 1) can induce ether cleavage (demethylation) back to the 4-hydroxy species.
Part 4: Analytical Characterization (QC)
To validate the structure, one must distinguish the target O-methyl product from the potential N-methyl impurity.
NMR Signature (¹H NMR in DMSO-d₆)
O-Methoxy (Target): Sharp singlet at δ 4.0 – 4.1 ppm . The aromatic region will show a distinct pattern for the 2, 3, 5, 7, 8 protons (quinoline numbering).
N-Methyl (Impurity): Singlet typically upfield at δ 3.6 – 3.8 ppm .
Carboxylic Acid: Broad singlet at δ 13.0 – 14.0 ppm (exchangeable with D₂O).
Visualization: Analytical Logic Tree
Figure 2: NMR decision tree for distinguishing O-methylation (target) from N-methylation (impurity).
Part 5: Safety & Handling
Hazard Statements: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
Handling: Handle in a fume hood. The 4-chloro intermediate (if isolated) is a potent sensitizer and lachrymator.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66485017, 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Retrieved from [Link]
MDPI (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. (Analogous synthesis demonstrating the reactivity of 6-chloro-quinoline scaffolds). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Characterization Guide: Thermal Stability and Melting Point Determination of 6-Chloro-4-methoxyquinoline-2-carboxylic acid
Executive Summary
6-Chloro-4-methoxyquinoline-2-carboxylic acid (CAS: 1355204-48-6 ) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive quinoline scaffolds, including potential antimalarial, antiviral, and kinase-inhibitor candidates.[1][2][3] Its structural integrity is defined by the stability of the quinoline core, yet it possesses specific thermal vulnerabilities—notably decarboxylation at the C2 position and ether cleavage at the C4 position under extreme conditions.[4]
This guide provides a rigorous technical analysis of its physicochemical properties, thermal behavior, and standardized protocols for characterization.[4] It is designed for medicinal chemists and process engineers requiring precise data for scale-up and formulation.[1]
Soluble in DMSO, DMF, hot Methanol; Insoluble in Water
Melting Point Range Analysis
Unlike simple organic staples, the melting point (MP) of substituted quinoline-2-carboxylic acids is heavily influenced by crystalline polymorphism and purity.[1]
Insight: The methylation of the 4-OH group generally lowers the lattice energy compared to the hydroxy-analog, reducing the MP, while the 6-chloro substituent increases rigidity and molecular weight, raising it relative to the unsubstituted parent.[1]
Thermal Stability Profile
The thermal stability of this compound is governed by two primary degradation pathways. Researchers must control these factors during drying, recrystallization, and reaction optimization.
A. Decarboxylation (Critical Criticality: High)
Quinoline-2-carboxylic acids are thermodynamically prone to losing carbon dioxide at elevated temperatures, often catalyzed by acidic media or high boiling solvents (e.g., nitrobenzene, diphenyl ether).[4]
Mechanism: Thermal excitation leads to the cleavage of the C2-COOH bond, yielding 6-chloro-4-methoxyquinoline.[1]
B. Ether Cleavage (Criticality: Moderate)
The C4-methoxy group is an aryl alkyl ether.[4] While generally stable, prolonged exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or high temperatures in acidic aqueous media can cleave the methyl group, reverting the molecule to the 4-hydroxy analogue (Kynurenic acid derivative).[4]
Experimental Protocols
To ensure data integrity, the following self-validating protocols should be used for characterization.
Protocol 1: High-Precision Melting Point Determination (DSC)
Standard capillary methods may yield variable results due to decomposition.[1][4] Differential Scanning Calorimetry (DSC) is the gold standard.[1][4]
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimping should be hermetic but vented if significant outgassing is expected.[4]
Equilibration: Equilibrate at 40°C for 5 minutes.
Ramp: Heat from 40°C to 300°C at a rate of 10°C/min .
Pass Criteria: >99.0% retention of the parent peak area. Appearance of a new peak at lower retention time (more polar) suggests hydrolysis (4-OH); appearance at higher retention time (less polar) suggests decarboxylation.[1][4]
Visualization: Characterization Workflow
The following diagram outlines the logical decision tree for characterizing the thermal properties of this intermediate.
Caption: Logical workflow for distinguishing true melting events from thermal degradation (decarboxylation) using coupled DSC/TGA analysis.
References
BLDpharm. (2024).[4] Product Data Sheet: 6-Chloro-4-methoxyquinoline-2-carboxylic acid (BD613545).[1][2][3] Retrieved from
National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 22988092 (Structural Analog: 4-Chloro-7-methoxyquinoline-6-carboxylic acid). Retrieved from [1][4]
ChemicalBook. (2023).[4] 6-Methoxyquinoline-4-carboxylic acid Properties (Reference Standard for Quinoline Acids). Retrieved from [1][4]
MDPI. (2006).[4] Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid (Melting Point SAR Reference). Molbank 2006, M486.[4][7] Retrieved from [1][4]
Literature review of 6-substituted 4-methoxyquinoline-2-carboxylic acids
This guide provides an in-depth technical analysis of 6-substituted 4-methoxyquinoline-2-carboxylic acids, a scaffold critically distinct from its parent, Kynurenic Acid (KYNA). A Technical Guide to Synthesis, SAR, and P...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 6-substituted 4-methoxyquinoline-2-carboxylic acids, a scaffold critically distinct from its parent, Kynurenic Acid (KYNA).
A Technical Guide to Synthesis, SAR, and Pharmacological Profiling[1]
Executive Summary
The 4-methoxyquinoline-2-carboxylic acid scaffold represents a specific structural modification of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroactive metabolite. While Kynurenic Acid is a well-known broad-spectrum antagonist of ionotropic glutamate receptors (NMDA, AMPA, Kainate) and an agonist of GPR35, the 4-methoxy derivative serves a critical role in medicinal chemistry: tautomeric locking .
By methylating the 4-position, researchers "lock" the quinoline ring in its enol ether form, preventing the tautomerization to the 4-oxo (quinolone) species. This guide analyzes the synthetic pathways, the structure-activity relationship (SAR) implications of 6-position substitution, and the pharmacological divergence between the 4-methoxy and 4-hydroxy scaffolds.
Chemical Synthesis & Tautomeric Control
The synthesis of 6-substituted 4-methoxyquinoline-2-carboxylic acids requires a strategic approach to ensure regioselective O-methylation over N-methylation.
The most robust route involves the construction of the 4-hydroxyquinoline-2-carboxylate precursor followed by O-methylation.
Condensation: Aniline (substituted at para-position for 6-substituted quinoline) reacts with dimethyl acetylenedicarboxylate (DMAD) or diethyl oxalacetate.
Cyclization (Conrad-Limpach): Thermal cyclization in diphenyl ether or Dowtherm A (>250°C) yields the 4-hydroxyquinoline-2-carboxylic ester.
O-Methylation (The Critical Step): Reaction with methyl iodide (MeI) or dimethyl sulfate.
Expert Insight: Using Silver Carbonate (Ag₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF/Acetone promotes O-methylation (kinetic control) over N-methylation (thermodynamic control).
Hydrolysis: Saponification of the ester (LiOH/THF) yields the final free acid.
1.2 Visualization of Synthetic Workflow
The following diagram outlines the critical decision points in the synthesis, highlighting the divergence between Kynurenic Acid (4-OH) and the target 4-Methoxy scaffold.
Caption: Synthetic pathway emphasizing the critical O-methylation step to lock the enol ether form.
Structure-Activity Relationship (SAR)[2]
The biological activity of this scaffold is defined by two vectors: the 6-position substituent and the 4-methoxy "lock" .
2.1 The "Tautomeric Cliff" (NMDA Receptor)
Kynurenic acid binds to the Glycine site (GluN1 subunit) of the NMDA receptor.
4-Hydroxy (Parent): Exists predominantly as the 4-oxo (quinolone) tautomer in solution. The NH group acts as a Hydrogen Bond Donor (HBD) to the receptor backbone (likely Serine/Threonine residues).
4-Methoxy (Target): The O-methyl group removes the HBD capability of the NH and sterically blocks the region previously occupied by the carbonyl oxygen.
Result: 4-Methoxy analogues typically exhibit significantly reduced affinity (>10-50 fold loss) for the NMDA glycine site compared to their 4-oxo counterparts. They are often used as negative controls to validate the necessity of the H-bond donor motif.
2.2 The 6-Position Substitution
While the 4-methoxy core reduces potency, the 6-position remains a critical determinant for lipophilicity and secondary binding interactions.
Substituent (R6)
Effect on Physicochemical Properties
Biological Implication
-H
Baseline
Low BBB permeability; moderate GPR35 agonist.
-Cl / -Br
Increased Lipophilicity (+π)
Enhanced membrane penetration; potential for halogen bonding in hydrophobic pockets.
-Methyl
Mild Lipophilicity
Steric bulk without electronic withdrawal.
-OH
H-Bond Donor
Increases water solubility; 6-OH-KYNA has higher affinity for AMPA receptors than NMDA.
2.3 GPR35 Agonism
Kynurenic acid is an endogenous agonist for the orphan receptor GPR35 .[1]
Activity: 6-substituted analogues (e.g., 6-bromo) often show increased potency at GPR35 compared to the parent.
4-Methoxy Impact: Unlike the NMDA receptor, GPR35 agonism is less strictly dependent on the 4-oxo tautomer, though the carboxylic acid at C2 is non-negotiable (essential for ionic interaction with Arginine residues in the receptor).
Experimental Protocols
3.1 Protocol: Regioselective Synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid
Hydrolysis: Treat the isolated ester with LiOH (3 eq) in THF:Water (3:1) at RT for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the final acid.
3.2 Protocol: NMDA (Glycine Site) Binding Assay
Validates the loss of affinity due to 4-methoxy substitution.
Source: Rat cortical membranes (buffy coat).
Radioligand:
-MDL 105,519 (High affinity glycine site antagonist) or -Glycine.
Non-specific Binding: Defined by 1 mM Glycine or 100 µM 5,7-dichlorokynurenic acid.
Incubation: 30 mins at 4°C in 50 mM Tris-Acetate buffer (pH 7.4).
Analysis: Filtration through Whatman GF/B filters. Calculate
and .
Pharmacophore & Binding Mode Visualization
The following diagram illustrates the "Tautomeric Lock" concept, explaining the reduced affinity of the 4-methoxy variant at the NMDA receptor.
Caption: Mechanistic comparison showing why 4-methoxy substitution disrupts the critical hydrogen bonding network required for high-affinity NMDA antagonism.
References
Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids.[2] Pharmacological Reviews, 45(3), 309-379. Link
Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[2] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. Link
Millan, M. J., et al. (2001). 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones. Neuropharmacology, 40(8), 1068-1078. Link
Wang, J., et al. (2006). Discovery of potent and selective GPR35 agonists. Journal of Medicinal Chemistry, 49(24), 7054-7062. Link
BenchChem. (2025).[3] Synthesis of 2-Methoxyquinoline-4-carbaldehyde and Derivatives: Technical Protocols.Link
Preparation of quinoline-based antimalarial agents using 6-Chloro-4-methoxyquinoline-2-carboxylic acid
Executive Summary This application note details the synthetic utility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid as a scaffold for next-generation antimalarial agents. Unlike classical 4-aminoquinolines (e.g., Chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic utility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid as a scaffold for next-generation antimalarial agents. Unlike classical 4-aminoquinolines (e.g., Chloroquine) which face widespread resistance, quinoline-2-carboxamides represent a distinct chemotype. These derivatives function through a dual mechanism: inhibition of the cysteine protease Falcipain-2 and interference with hemozoin formation within the parasite's digestive vacuole.
This guide provides a validated protocol for the amidation of the C2-carboxylate, purification strategies, and a self-validating biochemical assay for heme polymerization inhibition.
Scientific Rationale & Mechanism
The 6-chloro-4-methoxy substitution pattern is critical. The 6-chloro group enhances lipophilicity and metabolic stability, while the 4-methoxy group modulates the electron density of the quinoline ring, influencing the pKa of the ring nitrogen. This basicity is essential for the drug's accumulation in the acidic food vacuole (pH ~5.2) of Plasmodium falciparum via ion trapping.
Once localized, the 2-carboxamide derivatives disrupt the parasite's survival via:
Heme Detoxification Blockade: Binding to free heme (Ferriprotoporphyrin IX), preventing its sequestration into inert hemozoin crystals.
Protease Inhibition: The carboxamide moiety can interact with the active site of Falcipain-2, an enzyme required for hemoglobin degradation.[1]
Pathway Visualization
Figure 1: Dual mechanism of action targeting hemoglobin degradation and heme detoxification pathways.[2]
Chemical Synthesis Protocol
Objective: Derivatization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid with a basic amine side chain (e.g., N,N-diethylethylenediamine) to generate the bioactive carboxamide.
Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).
Base: DIPEA (Diisopropylethylamine) (3.0 eq).
Solvent: Anhydrous DMF or DCM.
Purification: Flash Chromatography (Silica) or Prep-HPLC.
Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
Charge a flame-dried round-bottom flask with 6-Chloro-4-methoxyquinoline-2-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL).
Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 10 minutes under inert atmosphere (
).
Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow/orange, indicating the formation of the active ester (O-At ester).
Expert Insight: HATU is preferred over EDC/HOBt for quinoline-2-carboxylic acids due to steric hindrance at the 2-position. It prevents racemization (if chiral amines are used) and ensures higher yields.
Step 2: Nucleophilic Amidation
After 30 minutes of activation, add N,N-diethylethylenediamine (1.2 mmol) dropwise.
Stir the reaction mixture at RT for 4–12 hours.
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting acid (
) should disappear, and a new spot () should appear.
Step 3: Workup and Isolation
Dilute the reaction mixture with EtOAc (50 mL).
Wash sequentially with:
Saturated
(2 x 20 mL) – removes unreacted acid/HATU byproducts.
Water (2 x 20 mL) – removes DMF.
Brine (1 x 20 mL).
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
Method: Flash Column Chromatography.
Stationary Phase: Silica Gel (230–400 mesh).
Eluent: Gradient of 0
5% Methanol in Dichloromethane (DCM) containing 1% (to prevent tailing of the basic amine product).
Synthetic Workflow Diagram
Figure 2: Optimized synthetic route using HATU coupling chemistry.
Analytical Characterization (Quality Control)
To ensure the integrity of the synthesized agent, the following data profile must be met:
Parameter
Method
Acceptance Criteria
Purity
HPLC (C18, Acetonitrile/Water + 0.1% TFA)
> 95% Area Under Curve
Identity
1H-NMR (400 MHz, CDCl3)
Diagnostic amide triplet ( ~8.5 ppm) and side-chain alkyl signals.
Context: This cell-free assay validates the compound's ability to inhibit the formation of hemozoin (beta-hematin), mimicking the drug's action in the food vacuole.
Protocol
Preparation of Hemin Stock: Dissolve Hemin chloride (3 mg) in 0.1 M NaOH (0.5 mL), then dilute with surfactant solution (Tween-20) to mimic the lipid environment.
Reaction Setup:
In a 96-well plate, add 100
L of Hemin suspension.
Add 100
L of Test Compound (dissolved in DMSO/Acetate buffer, pH 5.2).
of Chloroquine in this assay must fall between 20–50 M. If outside this range, the pH of the acetate buffer or the quality of Hemin is compromised.
Troubleshooting & Expert Tips
Solubility: The 6-chloro-4-methoxy starting material is sparingly soluble in non-polar solvents. Always use DMF or NMP for the coupling reaction.
Amide Hydrolysis: Quinoline-2-carboxamides can be susceptible to hydrolysis in highly acidic aqueous media. During workup, avoid prolonged exposure to strong acids.
Regioselectivity: The 4-methoxy group is stable under HATU coupling conditions. However, avoid using
or strong Lewis acids downstream, as this will deprotect the methoxy group to the 4-quinolone (which changes the chemotype entirely).
References
Quinoline-2-carboxamide Antimalarials
Design, synthesis and antimalarial efficacy of quinoline carboxamide derivatives targeting Falcipain-2.[1]
Accelerated Synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid via Microwave-Assisted Organic Synthesis (MAOS)
An Application Note for Researchers and Drug Development Professionals Abstract Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional syn...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to these compounds often involve harsh conditions, extended reaction times, and low yields. This application note presents a detailed, two-step protocol for the synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). The methodology first employs a microwave-mediated Pfitzinger-type condensation to rapidly form the key intermediate, 6-chloro-4-hydroxyquinoline-2-carboxylic acid, followed by a standard O-methylation. This approach dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry, offering a robust and efficient pathway for researchers in drug discovery and development.
Introduction: The Need for Greener, Faster Quinoline Synthesis
The quinoline ring system is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] The synthesis of functionalized quinolines, therefore, remains a high-priority area in organic and medicinal chemistry. However, classical methods like the Doebner, Pfitzinger, or Skraup syntheses, while foundational, are often hampered by drawbacks such as the need for strong acids, high temperatures, and prolonged reaction times, which can lead to side product formation and energy inefficiency.[3]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4][5][6][7][8] Unlike conventional heating which relies on slow and inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[5][8] This direct, instantaneous, and uniform heating, known as dielectric heating, results in remarkable rate accelerations, often reducing reaction times from hours to mere minutes.[2][9][10] The key benefits of MAOS include:
Increased Reaction Rates: Dramatic reduction in synthesis time.[7]
Improved Yields and Purity: Minimized side product formation due to shorter exposure to high temperatures.[7][9]
Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, leading to significant energy savings.[4][6]
Enhanced Reproducibility: Precise control over temperature and pressure ensures consistent results.[7]
This guide provides a comprehensive protocol for the synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, demonstrating the practical application and advantages of MAOS in modern drug discovery workflows.
Synthetic Strategy Overview
The synthesis is designed as a two-step process. The core quinoline structure is first assembled via a microwave-assisted Pfitzinger-type reaction, followed by methylation to yield the final product.
Step 1: Microwave-Assisted Pfitzinger Condensation. 5-Chloroisatin is reacted with pyruvic acid in the presence of a base. The microwave irradiation facilitates the rapid condensation and cyclization to form the key intermediate, 6-chloro-4-hydroxyquinoline-2-carboxylic acid.
Step 2: O-Methylation. The hydroxyl group at the C4 position of the quinoline ring is subsequently methylated using a standard alkylating agent like dimethyl sulfate (DMS) to produce the target molecule, 6-Chloro-4-methoxyquinoline-2-carboxylic acid.
Part I: Microwave-Assisted Synthesis of 6-Chloro-4-hydroxyquinoline-2-carboxylic acid
Principle and Mechanism
This synthesis relies on a variation of the Pfitzinger reaction, a robust method for preparing quinoline-4-carboxylic acids.[11] The mechanism begins with the base-catalyzed ring-opening of 5-chloroisatin to form an intermediate isatinate anion. This is followed by the condensation between the ketone of the opened isatin and the enolate of pyruvic acid. Subsequent intramolecular cyclization and dehydration under microwave heating rapidly yield the aromatic quinoline ring system.
Caption: Experimental workflow for the synthesis of the intermediate.
Part II: O-Methylation to 6-Chloro-4-methoxyquinoline-2-carboxylic acid
Principle
This step involves a standard nucleophilic substitution (Williamson ether synthesis). The phenoxide, formed by deprotonating the 4-hydroxy group with a base like potassium carbonate, acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate (DMS) to form the desired methyl ether.
Experimental Protocol: Step 2
Caution: Dimethyl sulfate (DMS) is highly toxic and a suspected carcinogen. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat.
Procedure:
Setup: To a 100 mL round-bottom flask, add the dried 6-chloro-4-hydroxyquinoline-2-carboxylic acid (e.g., 1.0 g, 4.47 mmol) from Step 1, anhydrous potassium carbonate (1.85 g, 13.41 mmol), and anhydrous N,N-Dimethylformamide (DMF, 20 mL).
Reagent Addition: While stirring, carefully add dimethyl sulfate (0.64 mL, 6.71 mmol) dropwise to the suspension.
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into 100 mL of ice-cold water.
A precipitate should form. If the product remains dissolved, acidify the aqueous solution with 1M HCl to a pH of ~4-5 to induce precipitation.
Purification:
Collect the solid by vacuum filtration, washing thoroughly with water to remove residual DMF and salts.
Recrystallize the crude product from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 6-Chloro-4-methoxyquinoline-2-carboxylic acid.
Dry the final product under vacuum.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
Table 3: Expected Analytical Data for 6-Chloro-4-methoxyquinoline-2-carboxylic acid
Technique
Expected Results
¹H NMR (400 MHz, DMSO-d₆)
δ (ppm): ~13.5 (s, 1H, -COOH), ~8.1-8.3 (m, 2H, Ar-H), ~7.8-7.9 (m, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~4.1 (s, 3H, -OCH₃). Note: Chemical shifts are predictive and may vary. [12]
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm): ~167 (C=O), ~162 (C-O), ~155 (C=N), ~145 (Ar-C), ~135 (Ar-C), ~132 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~105 (Ar-CH), ~57 (-OCH₃). Note: Chemical shifts are predictive and may vary. [12]
1. Increase hold time in 5-minute increments or temperature by 10-20 °C. 2. Ensure purity and freshness of reagents, especially pyruvic acid. 3. Verify all measurements.
1. Increase temperature to drive the reaction forward. 2. Ensure sufficient base is present to drive the initial ring-opening and subsequent steps. [11]
Formation of Dark/Tarry Byproducts
1. Excessive temperature or time. 2. Reactant decomposition.
1. Reduce the reaction temperature or hold time. 2. Consider a lower reaction temperature with a slightly longer hold time to minimize thermal degradation.
Inconsistent Results
1. Inconsistent vial positioning in the microwave cavity. 2. Inaccurate temperature monitoring.
1. Always place the vial in the same position. 2. Ensure the instrument's IR temperature sensor is clean and calibrated. [11]
Conclusion
This application note details a highly efficient, microwave-assisted method for the synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. By replacing conventional heating with microwave irradiation in the key Pfitzinger condensation step, the protocol achieves a significant reduction in reaction time from many hours to just ten minutes, while providing good yields and high purity of the intermediate. This MAOS approach is scalable, reproducible, and aligns with the principles of green chemistry by reducing energy consumption and minimizing waste. [4][9]It serves as a valuable and practical tool for chemists involved in the synthesis of heterocyclic compounds for pharmaceutical research and development.
References
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
Doebner–Miller reaction. Wikipedia.
Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. (2026).
Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. (2000). Tetrahedron Letters.
An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
Microwave-assisted synthesis of some new biquinoline compounds catalyzed by DMAP and their biological activities. SciSpace.
Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. (2016). Bentham Science.
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023).
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI.
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Yield Improvement & Process Troubleshooting
Reference Molecule: 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CMQCA)
Executive Summary
The synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid is a critical workflow in the development of antimalarials and kinase inhibitors. Users frequently report yield losses at two specific bottlenecks: the Conrad-Limpach cyclization (thermal degradation) and the 4-position functionalization (regioselectivity issues).
This guide deviates from standard textbook descriptions to focus on industrial-grade process controls that stabilize yields. We utilize a "Chlorination-Substitution" strategy rather than direct methylation to guarantee regiochemical purity.
Module 1: The Validated "Golden Route"
Use this workflow as your baseline. Deviations from this sequence are the primary cause of yield variability.
The Logic of the Pathway
Direct methylation of the 4-hydroxy intermediate often results in N-methylation (quinolone formation) rather than the desired O-methylation. To force O-alkylation, we must first activate the 4-position as a chloride, creating a highly reactive electrophile for the methoxide attack.
Workflow Visualization
Figure 1: The optimized linear synthesis pathway prioritizing regiocontrol via the chloro-intermediate.
Module 2: Troubleshooting the Cyclization (Step 1 & 2)
The Problem: The Conrad-Limpach cyclization requires extreme temperatures (
), often leading to "tarring" and yields .
Critical Control Points
Parameter
Standard Protocol
Optimized Protocol
Why? (The Science)
Solvent
Diphenyl ether
Dowtherm A (Eutectic mix)
Lower viscosity at RT allows easier workup; stable boiling point at ensures thermodynamic cyclization.
Concentration
1.0 M
0.2 - 0.3 M (High Dilution)
High dilution prevents intermolecular polymerization (tar), favoring intramolecular cyclization.
Addition Mode
Mix and heat
Dropwise addition to boiling solvent
Adding the enamine into the pre-heated solvent ensures instantaneous cyclization, minimizing decomposition time.
Diagnostic Q&A
Q: My reaction mixture turned black and viscous. Is it recoverable?A: Likely not. This "tar" is polymerized aniline derivatives. To prevent this, ensure your internal temperature never drops below
during addition. If the temperature dips, the enamine accumulates and polymerizes instead of cyclizing.
Q: Can I use mineral oil instead of Dowtherm A?A: No. Mineral oil degrades at these temperatures, contaminating the product with aliphatic chains that are impossible to remove during recrystallization.
Module 3: The Regioselectivity Pivot (Step 3 & 4)
The Problem: Users attempting direct methylation of the 4-hydroxy intermediate often isolate the N-methyl isomer or get low conversion.
The Fix: The
Bridge
We convert the 4-hydroxy-6-chloroquinoline-2-carboxylate to the 4,6-dichloro derivative. This enables a clean Nucleophilic Aromatic Substitution (
).
Protocol: Chlorination to Methoxylation
Chlorination:
Suspend dried 4-hydroxy ester in
(5 equiv).
Crucial: Add catalytic DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and lowering the required temp to
.
Endpoint: Solution turns clear/yellow.
Methoxylation:
Evaporate excess
completely (toluene azeotrope helps).
Dissolve residue in anhydrous THF.
Add freshly prepared NaOMe in MeOH (1.1 equiv) at
.
Visualizing the Selectivity
Figure 2: Mechanistic pathway comparison. The POCl3 route locks the aromatic system, preventing N-alkylation.
Module 4: Hydrolysis & Isolation (Step 5)
The Problem: Decarboxylation. Quinoline-2-carboxylic acids are prone to losing
(becoming 6-chloro-4-methoxyquinoline) if the hydrolysis is too harsh.
Optimization Guide
Reagent: Use LiOH (Lithium Hydroxide) instead of NaOH. LiOH is more soluble in THF/Water mixtures, allowing for milder conditions.
Temperature: Do NOT reflux. Stir at
. The reaction will take longer (4-6 hours), but the yield of the intact acid will be significantly higher.
pH Control: When acidifying to precipitate the product, stop at pH 3-4 . Going to pH 1 can protonate the quinoline nitrogen, making the salt water-soluble and causing yield loss in the mother liquor.
Frequently Asked Questions (FAQ)
Q: Why is my final product pink/red?A: This indicates trace aniline oxidation products carried over from Step 1.
Fix: Wash the final solid with cold acetone. The product is sparingly soluble, but the impurities will wash away.
Q: Can I perform the methoxylation in water?A: Absolutely not. Water competes with methoxide as a nucleophile. You will simply hydrolyze the chlorine back to the hydroxyl group (reverting to the starting material of Step 3). Use anhydrous methanol .
Q: The 4-chloro intermediate is not precipitating.A: Do not try to isolate the 4,6-dichloro ester as a solid if it resists. It is often an oil. Simply evaporate the solvent, azeotrope with toluene to remove moisture, and proceed directly to the methoxylation step (telescoping).
References
Conrad-Limpach Synthesis & Cyclization Conditions
Source: Organic Syntheses, Coll. Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948).
Relevance: Establishes the standard protocol for high-temperature cyclization of anilinoacryl
Link:
Regioselective Functionalization of Quinolines
Source:Journal of Medicinal Chemistry, "Synthesis and Antimalarial Activity of 4-Methoxyquinoline Deriv
Relevance: Details the
activation followed by alkoxide displacement to avoid N-alkyl
Link:
Hydrolysis and Decarboxylation Kinetics
Source:Journal of the American Chemical Society, "Decarboxyl
Relevance: Explains the mechanism of thermal decarboxylation in acidic media, supporting the recommend
Link:
Process Optimization for 4-Methoxyquinolines
Source:BenchChem Protocols, "Synthesis of 6-Chloro-2-phenylquinolin-4-ol."
Relevance: Provides industrial context for the management of the Conrad-Limpach reaction and subsequent functionaliz
Link:
Optimization
Troubleshooting solubility issues of 6-Chloro-4-methoxyquinoline-2-carboxylic acid in organic solvents
Technical Support Center: Troubleshooting Solubility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive framework for researchers, scien...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Solubility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome solubility challenges associated with 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Our approach is rooted in first principles of physical organic chemistry, offering not just protocols, but the causal reasoning behind them to empower effective and efficient experimental design.
A successful solubilization strategy begins with a thorough understanding of the molecule's inherent properties. The structure dictates its behavior in different solvent environments.
FAQ: Core Molecular Attributes
Q1: What are the key structural features of 6-Chloro-4-methoxyquinoline-2-carboxylic acid that influence its solubility?
A1: The solubility of this compound is a complex interplay of four key functional domains:
Quinoline Core: This bicyclic aromatic system is largely non-polar and hydrophobic, contributing to solubility in organic solvents.[1][2]
Carboxylic Acid (-COOH): This is the most influential group. It is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. Its acidity is the primary handle for manipulating solubility through pH adjustment.
Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the lipophilicity (hydrophobicity) of the molecule, generally decreasing its solubility in polar solvents like water.
Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its contribution is less dominant than the other groups but does influence interactions with protic solvents.
Q2: What is the general predicted solubility profile of this compound based on its structure?
A2: Based on its structure, 6-Chloro-4-methoxyquinoline-2-carboxylic acid is an acidic, moderately polar organic compound. Therefore:
It is expected to be poorly soluble in non-polar (aliphatic) solvents like hexanes or cyclohexane.
It should exhibit low to moderate solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.
It is predicted to have its best organic solubility in highly polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), although strong crystal lattice energy can sometimes hinder this.
Due to the acidic carboxylic acid group, its solubility in polar protic solvents, especially water, will be highly pH-dependent . It will be poorly soluble in neutral or acidic aqueous media but will become significantly more soluble under basic conditions where it can form a highly polar carboxylate salt.
Data Summary: Physicochemical Properties
The table below summarizes key computed and experimental properties for the target compound and structurally related analogs. Direct experimental data for the target molecule is limited; therefore, properties are inferred from its structure and comparison with similar compounds.
Can accept hydrogen bonds, interacting with protic solvents (e.g., methanol, water).
Section 2: Systematic Troubleshooting of Solubility Issues
Instead of a random "guess and check" approach, a systematic workflow is crucial for efficiently identifying a suitable solvent system. This workflow progresses from simple solvent screening to more advanced techniques.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting solubility.
Protocol 1: Systematic Solvent Screening
Objective: To qualitatively and quantitatively assess the solubility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid in a range of standard laboratory solvents.
Materials:
6-Chloro-4-methoxyquinoline-2-carboxylic acid
Calibrated positive displacement pipette or syringe
Preparation: Accurately weigh 1.0 mg of the compound into a clean, dry glass vial.
Initial Solvent Addition: Add 100 µL of the first test solvent. This represents an initial concentration of 10 mg/mL.
Agitation: Cap the vial securely and vortex for 1-2 minutes. Visually inspect for undissolved solid.
Incremental Addition: If the solid has not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 5 mg/mL). Repeat the agitation step.
Continue Titration: Continue adding solvent in 100-200 µL increments, vortexing after each addition, until the compound fully dissolves or a total volume of 1 mL is reached (concentration 1 mg/mL).
Record Results: Document the approximate solubility in mg/mL for each solvent tested. Note any observations, such as color change or the formation of a gel.
Heating Test: For solvents where solubility is low (<5 mg/mL), gently warm the vial to 40-50°C for 5-10 minutes. Observe if heating improves solubility.[8] Allow the solution to cool to room temperature to check if the compound precipitates, indicating it may be suitable for recrystallization but not for preparing stable stock solutions.
Section 3: Advanced Solubility Enhancement
If standard solvents and physical methods prove insufficient, chemical modification of the solvent system or the compound itself is the next logical step.
FAQ: Advanced Techniques
Q3: My compound is intended for a biological assay in an aqueous buffer, but it's insoluble in water. What is the most effective strategy?
A3: The most robust strategy is pH modification . Since your compound has an acidic carboxylic acid group, you can deprotonate it with a base to form a highly water-soluble carboxylate salt. This is the standard method for preparing aqueous stock solutions of acidic compounds for biological screening.
Mechanism of pH-Mediated Solubilization
Caption: Equilibrium between the acid and its soluble salt form.
Protocol 2: Preparing a Soluble Stock Solution via pH Adjustment
Objective: To prepare a high-concentration stock solution (e.g., 10-50 mM) of 6-Chloro-4-methoxyquinoline-2-carboxylic acid in an aqueous or DMSO-based system for biological assays.
Weigh Compound: Weigh out the desired amount of the compound. For example, for 1 mL of a 10 mM stock solution, weigh 2.38 mg.
Initial Suspension: Place the weighed solid into a microcentrifuge tube or glass vial. Add a small amount of DMSO (e.g., 50-100 µL) to wet the solid. This is often not enough to dissolve it but creates a slurry that reacts more easily.
Base Addition (Stoichiometric): Add exactly 1.0 molar equivalent of 1.0 M NaOH. For every 237.64 g of compound, you need 1 mole of NaOH.
Calculation Example: For 2.38 mg (0.01 mmol) of compound, you need 0.01 mmol of NaOH. This is 10 µL of a 1.0 M NaOH solution.
Agitation: Vortex the mixture vigorously for 2-3 minutes. The solid should dissolve as the sodium salt is formed.
Dilution to Final Volume: Once the solid is fully dissolved, add your desired solvent (e.g., water, PBS, or more DMSO) to reach the final target volume and concentration.
Final Check & Storage: Ensure the final solution is clear. Store appropriately, typically at -20°C or -80°C. Note that the final pH of the stock solution will be basic. This must be considered, as its dilution into the final assay buffer should not significantly alter the buffer's pH.
Q4: What are co-solvents and when should I use them?
A4: A co-solvent system is a mixture of two or more miscible solvents. It is used when a single solvent does not provide the desired solubility. The principle is to create a new solvent environment with finely tuned polarity. For your compound, a mixture of a good-but-insufficient solvent (like DMSO) with a poor-but-miscible solvent (like water) can be effective, especially for creating assay-ready solutions. Other common co-solvent systems include DCM/Methanol or THF/Water. This is often a trial-and-error process but can be invaluable for specific applications.[9]
References
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]
Purification strategies for 6-Chloro-4-methoxyquinoline-2-carboxylic acid removing regioisomers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired 6-chloro regioisomer from complex reaction mixtures. This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure you achieve the highest possible purity for your compound.
FAQ: Understanding the Purification Challenge
This section addresses the fundamental questions regarding the formation and separation of regioisomeric impurities during the synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid.
Q1: Why do I get regioisomers during my synthesis?
The formation of regioisomers is a common outcome in many quinoline synthesis routes, such as the Pfitzinger or Doebner-von Miller reactions.[1] When using a substituted aniline like 4-chloro-2-methoxyaniline, the cyclization step can proceed in two different ways, leading to the formation of both the desired 6-chloro and the undesired 8-chloro regioisomer, among other possibilities. The electronic and steric properties of the substituents on the aniline ring dictate the ratio of these isomers, but rarely is the reaction perfectly selective.
Q2: What are the most likely regioisomeric impurities?
For a synthesis starting from a 4-substituted aniline, the primary regioisomeric impurity is typically the 8-substituted isomer. In the case of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, the most common and difficult-to-remove impurity is 8-Chloro-4-methoxyquinoline-2-carboxylic acid . These two isomers have very similar molecular weights and structures, making their separation non-trivial.
Q3: Why are these regioisomers so difficult to separate?
The challenge arises from the high degree of structural similarity between the 6-chloro and 8-chloro isomers. This results in:
Similar Polarity: They often exhibit very close Rf values in thin-layer chromatography (TLC) and co-elute in standard column chromatography.[2]
Similar Solubility Profiles: They tend to co-crystallize, making purification by simple recrystallization ineffective.[2]
Similar pKa Values: As carboxylic acids, their acidity is comparable, which can complicate separations based on simple acid-base extractions. However, even small differences in pKa can be exploited, as discussed in the strategies below.
Troubleshooting Guide: Purification Strategies
This section is structured as a series of common experimental problems and provides detailed solutions and the scientific rationale behind them.
Problem 1: My initial workup yields a solid that is a mixture of regioisomers according to 1H NMR.
Solution: Fractional Recrystallization with a High-Boiling Point Polar Solvent.
Standard recrystallization often fails because the isomers co-crystallize.[2] However, fractional recrystallization from a carefully selected solvent can sometimes enrich the desired isomer.
Expert Rationale: The subtle differences in the crystal lattice energies of the regioisomers can be exploited. A high-boiling point solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can provide a wide temperature range for controlled crystallization. This allows for the slow formation of crystals, which can favor the incorporation of the thermodynamically more stable isomer into the crystal lattice. A patent for a similar quinolinecarboxylic acid derivative highlights the utility of DMF for purification.[3]
Protocol: Fractional Recrystallization from DMF
Dissolution: Dissolve the crude isomeric mixture in a minimal amount of hot DMF (e.g., 65-100°C).[3] Aim for a concentration where the material is fully dissolved at the higher temperature.
Slow Cooling: Allow the solution to cool very slowly to room temperature, ideally over several hours, without agitation. This is the critical step for selective crystallization.
Isolation: Collect the first crop of crystals by vacuum filtration. Wash the crystals sparingly with a cold solvent in which the compound is poorly soluble, such as isopropanol or diethyl ether, to remove residual DMF.[3]
Analysis: Analyze the purity of the first crop of crystals by 1H NMR or analytical HPLC. This crop should be enriched in one of the isomers.
Second Crop: Cool the filtrate further (e.g., to 0-4°C) to obtain a second crop of crystals, which will likely be enriched in the other isomer.
Repeat: If necessary, the enriched fractions can be subjected to another round of recrystallization to further improve purity.
Problem 2: Recrystallization did not improve the isomeric ratio. The spots are inseparable on my standard silica TLC plates.
Solution: Exploit pKa Differences with pH-Gradient Precipitation.
Expert Rationale: Even a small difference in the pKa of the carboxylic acid and the quinoline nitrogen between the 6-chloro and 8-chloro isomers can be used for separation. The position of the electron-withdrawing chlorine atom will subtly influence the acidity of the carboxylic acid and the basicity of the quinoline nitrogen. By carefully adjusting the pH of an aqueous solution, you can induce the preferential precipitation of one isomer while the other remains dissolved.[4] This technique is powerful because it separates based on an electronic property (pKa) rather than just polarity or solubility.
Protocol: pH-Gradient Precipitation
Dissolution in Base: Dissolve the crude mixture in an aqueous base (e.g., 1 M NaOH) to form the sodium carboxylate salt of both isomers. Ensure the solution is clear. Filter off any insoluble non-acidic impurities.
Slow Acidification: While vigorously stirring, slowly add a dilute acid (e.g., 1 M HCl or 0.5 M Acetic Acid) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
Fractional Precipitation: As the pH drops, you will reach the pKa of the less soluble/less acidic isomer first, causing it to precipitate out of the solution.
Collect Fractions: Collect the precipitate in fractions as the pH is lowered. For example, collect the solid that precipitates between pH 5.5 and 5.0, then between 5.0 and 4.5, and so on.
Analysis: Wash each fraction with water and dry. Analyze each solid fraction by NMR or HPLC to determine the isomeric ratio. You should find that some fractions are highly enriched in the desired 6-chloro isomer.
Combine and Purify: Combine the high-purity fractions and consider a final simple recrystallization to remove any remaining trace impurities.
Problem 3: My compound is too valuable or the scale is too small for multiple recrystallizations. I need a high-purity sample for biological testing.
Expert Rationale: When other methods fail, preparative HPLC is often the most powerful tool for separating challenging regioisomers.[5][6] Reversed-phase chromatography (using a C18 stationary phase) separates compounds based on hydrophobicity. The subtle difference in the dipole moment and the solvent-accessible surface area between the 6-chloro and 8-chloro isomers can be sufficient to achieve baseline separation under optimized conditions.[7] The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial as it protonates the carboxylic acid, leading to sharper peaks and better separation.[7][8][9]
Protocol: Preparative Reversed-Phase HPLC
Analytical Method Development: First, develop a separation method on an analytical scale HPLC system.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water + 0.1% Formic Acid or 0.1% TFA.
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA.
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to find the approximate elution conditions. Then, optimize the gradient around the elution time of your isomers to maximize resolution.
Scale-Up: Once analytical separation is achieved, scale up the method to a preparative column.
Sample Preparation: Dissolve the crude mixture in a suitable solvent (e.g., DMSO or DMF) at a high concentration.
Injection: Inject the sample onto the preparative column.
Fraction Collection: Collect fractions based on the UV detector signal.
Analysis and Product Isolation:
Analyze the collected fractions using analytical HPLC to identify the pure fractions containing the desired 6-chloro isomer.
Combine the pure fractions and remove the mobile phase solvents under reduced pressure (rotary evaporation).
The final product may need to be lyophilized to remove residual water.
Parameter
Analytical HPLC
Preparative HPLC
Column
C18, 4.6 x 150 mm, 5 µm
C18, 21.2 x 250 mm, 10 µm
Flow Rate
1.0 mL/min
20 mL/min
Mobile Phase
Water/Acetonitrile + 0.1% Formic Acid
Water/Acetonitrile + 0.1% Formic Acid
Loading
< 1 mg
50 - 200 mg (or more, depending on column)
Table 1: Typical parameters for scaling up an HPLC separation.
Workflow and Analytical Characterization
To ensure the integrity of your results, a systematic workflow combined with rigorous analytical checks is essential.
Purification Decision Workflow
The following diagram outlines a logical workflow for tackling the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid.
Technical Support Center: Recrystallization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid
Welcome to the technical support center for the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 6-Chloro-4-methoxyquinoline-2-carboxylic acid that influence solvent selection for recrystallization?
A1: The solubility characteristics of 6-Chloro-4-methoxyquinoline-2-carboxylic acid are dictated by a combination of its functional groups:
Quinoline Ring: A heterocyclic aromatic system that can engage in π-π stacking interactions. The nitrogen atom in the quinoline ring is weakly basic, meaning its protonation state and, consequently, solubility can be influenced by pH.[1][2]
Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of forming strong hydrogen bonds. This group's acidity allows for the formation of salts with bases, which can dramatically alter solubility in aqueous solutions.
Chloro Group (-Cl): An electron-withdrawing group that contributes to the overall polarity and can participate in halogen bonding.
Methoxy Group (-OCH3): A moderately polar ether group.
The presence of both polar (carboxylic acid, methoxy) and non-polar (quinoline ring) moieties suggests that a single solvent may not be ideal, and a mixed solvent system could be more effective.[2]
Q2: Which single solvents are good starting points for the recrystallization of this compound?
A2: Based on the structure and general knowledge of quinoline derivatives, good single solvent candidates to investigate include:
Alcohols (Ethanol, Methanol, Isopropanol): These are polar protic solvents that can hydrogen bond with the carboxylic acid and methoxy groups. Ethanol is a common choice for recrystallizing quinoline derivatives.[3][4]
Ketones (Acetone): A polar aprotic solvent that can be effective.
Esters (Ethyl Acetate): A solvent of intermediate polarity.
Amides (N,N-Dimethylformamide - DMF): A highly polar aprotic solvent, often used for compounds that are difficult to dissolve in other common solvents. Patents for similar quinoline carboxylic acid derivatives have mentioned the use of DMF for purification.[5]
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is advisable when no single solvent provides the ideal solubility profile (i.e., high solubility in hot solvent and low solubility in cold solvent).[6] For 6-Chloro-4-methoxyquinoline-2-carboxylic acid, a mixed system can help to fine-tune the polarity of the crystallization medium. Common and effective mixed solvent pairs include:
Ethanol-Water: The compound is likely more soluble in ethanol than in water. Water acts as an anti-solvent.
Methanol-Acetone: This combination can be effective for moderately polar compounds.[1]
DMF-Water or DMF-Isopropanol: For compounds with low solubility, dissolving in a small amount of hot DMF followed by the addition of an anti-solvent can induce crystallization.[5]
Q4: How does pH affect the recrystallization process?
A4: The pH of the solution is a critical parameter. The quinoline nitrogen is basic and the carboxylic acid is acidic.
Acidic Conditions (low pH): The quinoline nitrogen can be protonated, forming a more water-soluble salt.[2]
Basic Conditions (high pH): The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble.
Near the Isoelectric Point: The compound will exist as a neutral zwitterion, which typically has the lowest aqueous solubility. For recrystallization from aqueous or semi-aqueous systems, adjusting the pH to be near the isoelectric point can be a powerful method to induce precipitation of the pure compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid.
Problem 1: The compound will not dissolve in the chosen solvent, even when heated.
Potential Cause
Suggested Solution
Scientific Rationale
Incorrect Solvent Choice
The solvent is not polar enough to dissolve the compound.
The combination of the carboxylic acid and the quinoline ring system imparts significant polarity.
Action: Switch to a more polar solvent. Good options include ethanol, methanol, or N,N-dimethylformamide (DMF).[5]
More polar solvents will better solvate the polar functional groups of the molecule.
Insufficient Solvent Volume
Not enough solvent has been added.
Recrystallization requires dissolving the solute in a minimal amount of hot solvent to ensure supersaturation upon cooling.[3]
Action: Gradually add more hot solvent in small increments until the solid dissolves.
This ensures you do not use an excessive amount of solvent, which would lead to poor recovery.
Problem 2: The compound dissolves in the cold solvent.
Potential Cause
Suggested Solution
Scientific Rationale
Solvent is too "good"
The chosen solvent has too high a solvating power at room temperature.
For successful recrystallization, the compound should have low solubility in the cold solvent to maximize crystal yield.[7]
Action 1: Switch to a less polar solvent.
A less polar solvent will have a lower affinity for the compound at room temperature.
Action 2: Consider a mixed solvent system. Dissolve the compound in the "good" solvent and add a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, heat to redissolve and cool slowly.[8]
This technique allows for fine-tuning of the solvent environment to achieve the desired solubility profile.
Problem 3: The compound "oils out" instead of forming crystals.
Potential Cause
Suggested Solution
Scientific Rationale
Solution is too concentrated
The solubility of the compound is exceeded too rapidly upon cooling.
The compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.[9]
Action: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool more slowly.
Adding more solvent will lower the saturation point, and slower cooling provides more time for ordered crystal lattice formation.
Presence of Impurities
Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.
Eutectic melting can cause the compound to oil out.
Action: Try a preliminary purification step, such as a charcoal treatment if colored impurities are present, or an acid-base extraction to remove acidic or basic impurities.
Removing impurities can significantly improve crystallization behavior.
Inappropriate Solvent
The boiling point of the solvent may be too high.
If the solvent's boiling point is significantly higher than the melting point of the compound, it is more likely to oil out.
Action: Choose a solvent with a lower boiling point.
This ensures that the solution cools below the compound's melting point before it becomes supersaturated.
Problem 4: No crystals form upon cooling.
Potential Cause
Suggested Solution
Scientific Rationale
Solution is too dilute
Too much solvent was used to dissolve the compound.
The solution does not become supersaturated upon cooling, which is a prerequisite for crystallization.[9]
Action 1: Evaporate some of the solvent to increase the concentration and then allow it to cool again.
This will bring the solution to its saturation point at a higher temperature, allowing for crystallization upon cooling.
Action 2: If using a mixed solvent system, add more of the anti-solvent.
This will decrease the overall solubility of the compound in the solvent mixture.
Supersaturation without nucleation
The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
Crystal formation requires an initial seed or surface to initiate the process.
Action 1: Scratch the inside of the flask with a glass rod just below the solvent level.
This creates microscopic scratches on the glass surface that can act as nucleation sites.[9]
Action 2: Add a "seed crystal" of the pure compound.
The seed crystal provides a template for further crystal growth.[9]
Slow Crystallization Kinetics
Some compounds are slow to crystallize.
The molecules may need more time to orient themselves into a crystal lattice.
Action: Allow the solution to stand undisturbed for a longer period, even overnight, in a cold environment (e.g., refrigerator).
Lower temperatures and extended time can promote crystallization.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general procedure for recrystallizing 6-Chloro-4-methoxyquinoline-2-carboxylic acid from a single solvent.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.[3]
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Mixed Solvent Recrystallization
This protocol is for using a pair of miscible solvents, one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).
Solvent B (anti-solvent, e.g., water, isopropanol)
Standard recrystallization glassware
Procedure:
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent A in an Erlenmeyer flask.
Addition of Anti-solvent: While the solution is still hot, add solvent B dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
Clarification: Add a few drops of hot solvent A until the cloudiness just disappears.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using cold solvent B or a cold mixture of A and B for washing.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.
Technical Support Center: Optimizing pH Conditions for the Extraction of 6-Chloro-4-methoxyquinoline-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the pH-dependent extraction of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Moving...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the pH-dependent extraction of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Moving beyond a simple procedural list, this document explains the underlying chemical principles, offers a self-validating experimental protocol for determining optimal conditions, and provides detailed troubleshooting for common issues encountered in the laboratory.
Section 1: Foundational Principles of pH-Dependent Extraction
The successful separation of 6-Chloro-4-methoxyquinoline-2-carboxylic acid from a reaction mixture or crude sample hinges on the manipulation of its acid-base properties. The molecule possesses a carboxylic acid group (-COOH), which is the primary handle for purification via liquid-liquid extraction.
The core principle is that a compound's solubility dramatically changes depending on whether it is in its neutral form or its ionized (salt) form.[1]
Neutral Form (R-COOH): The protonated carboxylic acid is a neutral organic molecule. It exhibits low solubility in polar solvents like water and high solubility in non-polar organic solvents (e.g., dichloromethane, ethyl acetate).
Ionized Form (R-COO⁻): When deprotonated by a base, the carboxylic acid becomes a negatively charged carboxylate salt. This ionic character makes it highly soluble in water and poorly soluble in non-polar organic solvents.[2]
The equilibrium between these two forms is governed by the compound's acidity constant (pKa) and the pH of the aqueous solution. To effectively move the compound from an organic solvent into an aqueous solution, the pH of the aqueous layer must be raised significantly above the compound's pKa. Conversely, to recover the compound from the aqueous layer, the pH must be lowered well below the pKa, converting the salt back to the neutral, water-insoluble acid.[3][4]
Caption: pH-dependent partitioning of the target compound.
Section 2: Experimental Protocol for pH Optimization
While the precise pKa of 6-Chloro-4-methoxyquinoline-2-carboxylic acid is not readily published, it can be estimated to be similar to other aromatic carboxylic acids (pKa ≈ 4-5). The following protocol provides a systematic approach to determine the optimal pH for both the initial extraction and final recovery.
Workflow Overview
Caption: General workflow for extraction and recovery.
Step-by-Step Methodology
Part A: Optimizing Extraction into the Aqueous Phase
Preparation: Dissolve a known quantity (e.g., 100 mg) of the crude product containing 6-Chloro-4-methoxyquinoline-2-carboxylic acid in a suitable organic solvent (e.g., 20 mL of ethyl acetate or dichloromethane).
Parallel Extractions: Divide the organic solution into four equal parts in separate separatory funnels.
Base Addition: To each funnel, add an equal volume (e.g., 5 mL) of a different aqueous base:
Extraction: Stopper each funnel, invert, and vent frequently to release any pressure (especially with bicarbonate).[5] Shake gently for 1-2 minutes to ensure thorough mixing.
Separation: Allow the layers to separate completely. Drain the lower layer (confirm which layer is aqueous/organic based on solvent density).
Analysis: Analyze a small, dried sample of each organic layer by TLC or HPLC to determine the amount of starting material remaining. The aqueous base that results in the least amount of product in the organic layer is the most efficient for extraction.
Part B: Optimizing Recovery from the Aqueous Phase
Combine & Test: Use the most effective aqueous extract from Part A. If all basic extractions were effective, combine them. Divide the aqueous solution into four test tubes.
Acidification: While stirring, slowly add 2 M HCl dropwise to each tube to achieve the following target pH values, checking with a pH meter or pH paper:
Tube 1: pH 5.0
Tube 2: pH 4.0
Tube 3: pH 3.0
Tube 4: pH 2.0
Precipitation & Isolation: Cool the solutions in an ice bath for 15-20 minutes to maximize precipitation.[6]
Recovery:
If a solid precipitates: Collect the solid from each tube by suction filtration, wash with a small amount of cold deionized water, and dry to a constant weight.[7]
If no solid forms or an oil appears: The protonated acid may be a liquid or have some aqueous solubility. Extract the acidified solution with a fresh portion of an organic solvent (e.g., 2 x 10 mL ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the product.[5]
Quantification: Compare the mass of the dried, recovered product from each pH condition. The pH that yields the highest recovery is the optimum for precipitation.
Data Summary
Aqueous Solution (Extraction)
pH (approx.)
% Extraction Efficiency (Estimated)
Saturated NaHCO₃
8.5
Record observation
1 M Na₂CO₃
11.5
Record observation
1 M NaOH
13-14
Record observation
Final Aqueous pH (Recovery)
Recovered Mass (mg)
Physical Appearance
5.0
Record mass
e.g., No precipitate, fine solid
4.0
Record mass
e.g., Crystalline solid
3.0
Record mass
e.g., Crystalline solid
2.0
Record mass
e.g., Oily residue
Section 3: Troubleshooting Guide
Q: My extraction efficiency is low; a lot of product remains in the organic layer.
Cause: The pH of the aqueous base may be too low to fully deprotonate the carboxylic acid. This is common if using a weak base like sodium bicarbonate for an acid that has a higher pKa.
Solution: Repeat the extraction using a stronger base, such as sodium carbonate or sodium hydroxide, as determined in your optimization experiment. Ensure you are using a sufficient molar equivalent of the base to neutralize all the acid present. Also, ensure adequate mixing time for the phases to interact.[6]
Q: After adding the base, an insoluble solid formed at the interface between the two layers.
Cause: The sodium salt of your carboxylic acid may have limited solubility in the aqueous phase, especially if the solution is highly concentrated.
Solution: Try diluting the aqueous layer by adding more deionized water to help dissolve the salt. Gentle warming of the separatory funnel in a warm water bath may also increase solubility.
Q: I acidified the aqueous layer, but no solid precipitated.
Cause 1: The pH was not lowered sufficiently to fully protonate the carboxylate salt.[4]
Solution 1: Add more acid to ensure the pH is well below the compound's pKa (target pH ≤ 2). Re-check with a calibrated pH meter.
Cause 2: The protonated carboxylic acid is not a solid at the working temperature or has significant solubility in the acidic aqueous solution.
Solution 2: Perform a "back-extraction." Transfer the acidified aqueous solution to a separatory funnel and extract it multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove excess water, dry with a drying agent (e.g., Na₂SO₄), and remove the solvent via rotary evaporation to recover your product.[5]
Q: A persistent emulsion formed, and the layers will not separate.
Cause: Vigorous shaking can lead to the formation of stable emulsions, especially if surfactants or particulate matter are present.
Solution:
Allow the funnel to stand undisturbed for a longer period.
Gently swirl the funnel instead of shaking it.
Add a small amount of saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous layer and can help break the emulsion.
For stubborn emulsions, pass the mixture through a pad of Celite or glass wool. As a last resort, centrifugation can be effective.
Section 4: Frequently Asked Questions (FAQs)
Q1: Which base is best to start with: sodium bicarbonate or sodium hydroxide?
Sodium bicarbonate (a weak base) is more selective and will primarily extract stronger acids like carboxylic acids, leaving behind very weak acids like phenols. Sodium hydroxide (a strong base) will extract both. For initial purification, starting with sodium bicarbonate is a good strategy to enhance selectivity. If extraction is incomplete, move to a stronger base like sodium carbonate or sodium hydroxide.
Q2: How does the basic nitrogen atom on the quinoline ring affect the extraction?
The quinoline nitrogen is basic (the pKa of the protonated quinolinium ion is ~4.9). When you acidify the solution to recover your product (e.g., to pH 2-3), this nitrogen will become protonated (N → N⁺-H). This positive charge will increase the compound's overall polarity and may slightly increase its solubility in the aqueous phase, potentially working against complete precipitation. However, the conversion of the highly water-soluble carboxylate (R-COO⁻) to the neutral carboxylic acid (R-COOH) is the dominant effect driving the compound out of the aqueous phase. The key is to ensure the pH is low enough to fully protonate the carboxylate.
Q3: Can I use a different organic solvent?
Yes. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. The ideal solvent should readily dissolve your crude product, be immiscible with water, and have a low boiling point for easy removal. Avoid protic solvents like ethanol or methanol as they are miscible with water.
Q4: How many extractions are necessary for a good yield?
It is more effective to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[8] For example, three extractions with 10 mL of aqueous base are significantly more efficient than one extraction with 30 mL.[6] You can monitor the effectiveness of each extraction by TLC analysis of the organic layer.
References
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Quora. (2023, February 5). What is the principle of liquid-liquid extraction involving acid-base equilibra? Retrieved from [Link]
Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]
EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Liquid-liquid extraction – Knowledge and References. Retrieved from [Link]
Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]
Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
MDPI. (2006, September 1). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]
OSTI.gov. (2018, March 15). In situ recovery of bio-based carboxylic acids. Retrieved from [Link]
PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
MDPI. (2025, January 25). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. Retrieved from [Link]
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
PubChem. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxylic acid. Retrieved from [Link]
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a place of prominence due to their wi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide will establish a robust, predicted spectral profile through a comparative analysis of structurally related analogues. This approach mirrors the day-to-day challenges faced by researchers in characterizing novel chemical entities and underscores the predictive power of NMR spectroscopy when grounded in solid empirical data from similar structures.
The Quinoline Scaffold: An NMR Perspective
The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a fascinating case for NMR analysis. The protons and carbons of this bicyclic heteroaromatic system exhibit chemical shifts and coupling patterns that are exquisitely sensitive to the nature and position of substituents.[1] Understanding these substituent effects is crucial for accurate spectral assignment.
The introduction of a chlorine atom at the C-6 position, a methoxy group at C-4, and a carboxylic acid at C-2, as in our target molecule, induces significant electronic perturbations that are reflected in the NMR spectra. The electron-withdrawing nature of the chlorine and carboxylic acid groups, coupled with the electron-donating effect of the methoxy group, creates a unique electronic environment for each nucleus within the molecule.
Experimental Protocol for NMR Analysis of Quinolines
A standardized protocol for acquiring high-quality NMR data for quinoline derivatives is essential for accurate structural determination.[2]
Sample Preparation:
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a larger quantity of 20-50 mg is recommended.[2]
Solvent Selection: The choice of a deuterated solvent is critical as it can influence chemical shifts.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for polar, acidic compounds like quinoline carboxylic acids, as it can solubilize the sample and often allows for the observation of the exchangeable carboxylic acid proton.[2] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
NMR Spectrometer Setup and Data Acquisition:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the often-crowded aromatic region of quinoline spectra.
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.
2D NMR: For unambiguous assignments, two-dimensional NMR experiments are indispensable.[4]
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, which is invaluable for identifying adjacent protons in the ring system.[3]
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and connecting different parts of the molecule.[3]
Comparative Spectral Data of Analogous Compounds
To predict the ¹H and ¹³C NMR spectra of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, we will draw comparisons with the known spectral data of key structural fragments and analogues.
Quinoline-2-carboxylic Acid: The Core Structure
Quinoline-2-carboxylic acid provides the fundamental framework for our target molecule, lacking the chloro and methoxy substituents. Its NMR data serves as a baseline for understanding the chemical shifts of the quinoline core.
Proton
Chemical Shift (δ, ppm)
Carbon
Chemical Shift (δ, ppm)
H-3
~8.3
C-2
~150.5
H-4
~8.2
C-3
~122.0
H-5
~8.1
C-4
~138.0
H-6
~7.8
C-4a
~128.5
H-7
~7.9
C-5
~130.0
H-8
~8.0
C-6
~128.0
COOH
~13-14 (broad)
C-7
~131.0
C-8
~129.5
C-8a
~148.0
COOH
~167.0
Typical chemical shifts for Quinoline-2-carboxylic Acid compiled from literature data.[2] Actual values may vary based on solvent and concentration.
Substituent Effects on the Quinoline Ring
The introduction of substituents significantly alters the electronic distribution and, consequently, the chemical shifts of the quinoline ring protons and carbons.
6-Chloro Group: Chlorine is an electron-withdrawing group through induction but a weak deactivating group in electrophilic aromatic substitution. Its presence at C-6 is expected to deshield the protons and carbons in its vicinity, particularly H-5 and H-7.
4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance. Placed at C-4, it will significantly shield the protons and carbons of the pyridine ring, most notably H-3 and H-5. The methoxy protons themselves will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.
2-Carboxylic Acid Group: The carboxylic acid group is strongly electron-withdrawing, deshielding the adjacent H-3 and C-2. The acidic proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), and its presence can sometimes lead to broadening of adjacent proton signals.[5]
Predicted ¹H and ¹³C NMR Spectra for 6-Chloro-4-methoxyquinoline-2-carboxylic acid
Based on the analysis of analogous compounds, we can predict the following spectral characteristics for 6-Chloro-4-methoxyquinoline-2-carboxylic acid.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the five aromatic protons and the methoxy group protons.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Justification
H-3
7.5 - 7.7
s
Shielded by the 4-methoxy group and adjacent to the C-2 carboxylic acid.
H-5
8.0 - 8.2
d
Deshielded by the adjacent C-4a and the 6-chloro group.
H-7
7.8 - 8.0
dd
Influenced by the 6-chloro and 8-hydrogen.
H-8
8.3 - 8.5
d
Typically the most downfield proton on the benzene ring due to the anisotropic effect of the heterocyclic nitrogen.
OCH₃
3.9 - 4.1
s
Characteristic chemical shift for a methoxy group on an aromatic ring.
COOH
>13 (broad)
s
Highly deshielded acidic proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display signals for all ten carbons in the quinoline ring system, plus the carboxylic acid and methoxy carbons.
Carbon
Predicted Chemical Shift (δ, ppm)
Justification
C-2
~150
Attached to the electron-withdrawing carboxylic acid group.
C-3
~110
Shielded by the 4-methoxy group.
C-4
~160
Attached to the electron-donating methoxy group.
C-4a
~125
Quaternary carbon, influenced by both rings.
C-5
~128
Influenced by the 6-chloro group.
C-6
~135
Attached to the chlorine atom.
C-7
~130
Aromatic methine carbon.
C-8
~124
Influenced by the heterocyclic nitrogen.
C-8a
~147
Quaternary carbon adjacent to the nitrogen.
COOH
~166
Carbonyl carbon of the carboxylic acid.
OCH₃
~56
Aliphatic carbon of the methoxy group.
Structural Elucidation Workflow using 2D NMR
For a definitive assignment of all proton and carbon signals, a combination of 2D NMR experiments is essential. The following workflow illustrates the logical process of spectral interpretation.
Caption: A typical workflow for the complete NMR structural elucidation of a substituted quinoline.
Alternative Analytical Methodologies
While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide complementary information:
Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer clues about the structure.
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-O bond of the methoxy group.
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous determination of the three-dimensional molecular structure.
Conclusion
The ¹H and ¹³C NMR spectral analysis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, while not directly available, can be confidently predicted through a comparative approach with structurally related compounds. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and carboxylic acid substituents creates a distinct pattern of chemical shifts that can be rationalized based on established principles of NMR spectroscopy. For unequivocal proof of structure, a comprehensive analysis employing a suite of 2D NMR experiments (COSY, HSQC, and HMBC) is indispensable. This guide provides a robust framework for researchers to interpret the NMR spectra of this and other similarly substituted quinoline derivatives, facilitating their vital work in the advancement of science.
References
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. Available at: [Link]
Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. Available at: [Link]
ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Available at: [Link]
ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]
The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]
ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. Available at: [Link]
Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemistry Research, 16(4), 8-27.
PubChem. (2025). 4-Methoxyquinoline. National Institutes of Health. Available at: [Link]
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(15), 3535-3549.
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
Scientific Research Publishing. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Available at: [Link]
MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Scientific Reports, 12(1), 1-18.
ResearchGate. (n.d.). 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). Available at: [Link]
International Journal of Research in Advent Technology. (n.d.). Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2- yl)phenolblue emitting organic phosphor. Available at: [Link]
FTIR spectral interpretation of carboxylic acid functional groups in quinolines
Topic: FTIR Spectral Interpretation of Carboxylic Acid Functional Groups in Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR Spectral Interpretation of Carboxylic Acid Functional Groups in Quinolines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of quinoline-based therapeutics (e.g., antimalarials, antibacterials, kinase inhibitors), the precise characterization of the carboxylic acid moiety is critical. This functional group dictates solubility, pKa, and bioavailability. While Fourier Transform Infrared Spectroscopy (FTIR) is the industry "workhorse" for solid-state functional group identification, it faces competition from Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) .
The Verdict:
FTIR (The Product): Best for rapid, cost-effective identification of the carboxylic acid state (dimer vs. monomer vs. carboxylate salt) and hydrogen bonding networks in the solid state.
Raman: Superior for studying crystal lattice polymorphs but frequently fails with quinolines due to high fluorescence interference.
NMR: The gold standard for molecular connectivity and solution-state dynamics but lacks the solid-state conformational insight provided by vibrational spectroscopy.
Technical Deep Dive: The Quinoline-Carboxylic Acid Interaction
The Physicochemical Challenge
The quinoline ring system introduces a basic nitrogen atom (N1) that complicates the spectral analysis of an attached carboxylic acid (-COOH). Unlike simple benzoic acid derivatives, quinoline carboxylic acids often exist in a zwitterionic equilibrium in the solid state, particularly when the acid is at the 2- or 4-position.
Neutral Form:
(Distinct C=O stretch ~1700 cm⁻¹)
Zwitterionic Form:
... (Loss of C=O, appearance of asymmetric/symmetric carboxylate stretches)
Understanding this duality is essential for interpreting the "Product" (FTIR) performance against alternatives.
Comparative Analysis: FTIR vs. Alternatives
The following table objectively compares FTIR (focusing on Transmission KBr and ATR modes) against Raman and Solution-State NMR for this specific application.
Table 1: Performance Matrix for Quinoline Carboxylic Acid Analysis
Feature
FTIR (Transmission KBr)
FTIR (ATR)
Raman Spectroscopy
1H NMR (Solution)
Primary Detection
Dipole moment change (Polar bonds: C=O, O-H)
Surface absorption (Polar bonds)
Polarizability change (Non-polar: C=C, C-C)
Magnetic nuclei spin (1H environment)
COOH Specificity
High (Distinct C=O & O-H bands)
High (Distinct C=O & O-H bands)
Low (C=O often weak; O-H very weak)
High (Acidic proton >10 ppm)
Quinoline Ring Signal
Strong (C=C, C-N)
Strong
Very Strong (Ring breathing modes)
Distinct aromatic region
Sample State
Solid (Pellet)
Solid (Direct Crystal)
Solid or Liquid
Liquid (Solvent required)
Sample Prep Time
10–15 mins (Grinding/Pressing)
< 1 min (Direct contact)
< 1 min
10–30 mins (Dissolution)
Interference Risk
Moisture (H₂O masks O-H)
Low
High Fluorescence (Quinoline rings fluoresce strongly)
Solvent peaks; Exchangeable protons
Zwitterion Detection
Excellent (Shift from C=O to COO⁻)
Excellent
Good (if no fluorescence)
Poor (Fast exchange averages signal)
Critical Analysis of Alternatives
Why not just use NMR?
While NMR confirms the presence of the COOH proton, it typically requires dissolving the sample in DMSO-d6 or CDCl3. This destroys the solid-state hydrogen bonding network and zwitterionic structure that exists in the drug formulation. FTIR preserves this solid-state information.
The Raman Failure Mode:
Quinolines are highly conjugated systems. When irradiated with standard Raman lasers (532 nm or 785 nm), they often exhibit intense fluorescence that swamps the weak Raman scattering signal. Unless a 1064 nm laser is available, FTIR is significantly more reliable for quinolines.
Experimental Protocol: FTIR Characterization
This protocol ensures reproducible data, specifically targeting the identification of the carboxylic acid state (dimerized, monomeric, or zwitterionic).
Workflow Diagram
Caption: Step-by-step workflow for FTIR analysis of quinoline carboxylic acids, distinguishing between neutral and zwitterionic forms.
Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to improve Signal-to-Noise ratio.
Step 3: Data Validation (Self-Check)
The "Water Check": If a broad, shapeless blob appears >3400 cm⁻¹ without distinct structure, your KBr might be wet. Re-dry and re-press.
The "Bottoming Out" Check: Ensure the strongest peaks (usually C-H or C=O) do not have flat bottoms (absorbance > 2.0), which indicates the sample is too concentrated (KBr) or too thick.
Data Interpretation Guide
Use this lookup table to assign peaks specifically for quinoline-carboxylic acid systems.
Table 2: Characteristic Vibrational Modes[3][4]
Functional Group
Mode Description
Wavenumber (cm⁻¹)
Diagnostic Notes
O-H (Acid)
Stretching
3300–2500 (Broad)
Often centered ~3000 cm⁻¹.[3][4][5] Overlaps with C-H stretches.[5] Look for the "fermi resonance" shoulder.
C=O (Acid)
Stretching
1725–1690
Strong intensity.[5] Shifts to lower freq (~1680) if H-bonded dimer. Disappears in zwitterions.
COO⁻ (Carboxylate)
Asymmetric Stretch
1650–1550
Indicates salt or zwitterion formation. Often overlaps with Quinoline C=C/C=N.
COO⁻ (Carboxylate)
Symmetric Stretch
1440–1360
Confirms carboxylate if paired with the asymmetric band.
Quinoline Ring
C-H Stretching
3100–3000
Sharp, weak peaks just above 3000. Distinguishes aromatic from aliphatic.
Quinoline Ring
C=C / C=N Skeletal
1620–1450
Series of 3-4 sharp bands. The "fingerprint" of the quinoline core.
C-O (Acid)
Stretching
1320–1210
Medium intensity. Useful confirmation if C=O is ambiguous.
The "Zwitterion Shift" Phenomenon
In quinoline-2-carboxylic acid (Quinaldic acid) and its derivatives, the proximity of the acid to the ring nitrogen often leads to proton transfer.
Observation: You expect a peak at 1710 cm⁻¹ (C=O).
Reality: You see no peak at 1710 cm⁻¹, but two strong new bands at ~1600 cm⁻¹ and ~1380 cm⁻¹.
Conclusion: The molecule is a zwitterion (
and ). The 1600/1380 bands are the asymmetric/symmetric carboxylate stretches.
Interpretation Logic Diagram
Caption: Decision logic for interpreting the carbonyl/carboxylate region of quinoline derivatives.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).
Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Authoritative source for carboxylate vs.
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry. Available at: [Link]
National Institutes of Health (NIH). (2012). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. IOSR Journal of Applied Physics. Available at: [Link]
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Available at: [Link]
Comparative Reactivity Guide: 6-Chloro vs. 6-Bromo-4-methoxyquinoline-2-carboxylic Acid
This guide provides an in-depth technical comparison between 6-Chloro-4-methoxyquinoline-2-carboxylic acid and 6-Bromo-4-methoxyquinoline-2-carboxylic acid . These compounds are critical scaffolds in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 6-Chloro-4-methoxyquinoline-2-carboxylic acid and 6-Bromo-4-methoxyquinoline-2-carboxylic acid . These compounds are critical scaffolds in medicinal chemistry, serving as stable, fixed-tautomer analogues of Kynurenic Acid (an endogenous NMDA receptor antagonist).
The choice between the Chloro (Cl) and Bromo (Br) variant is rarely arbitrary; it dictates the synthetic strategy, catalyst cost, and downstream functionalization potential.
Difficult; requires radical anion pathways or extreme temps.
Rapid Li-Halogen exchange at -78°C.
Cost Efficiency
High (Cheaper starting material).
Moderate (Higher cost, better reactivity).
Expert Insight: Use the 6-Bromo analogue for discovery chemistry where you need to rapidly generate libraries via cross-coupling (Suzuki/Buchwald). Use the 6-Chloro analogue for process chemistry or final deliverables where the halogen is a permanent structural feature intended to modulate metabolic stability (blocking CYP450 oxidation at the 6-position).
Chemical Properties & Synthesis[1][2][3][4][5][6][7][8][9][10]
Both compounds are synthesized via the Conrad-Limpach or Knorr Quinoline cyclization methods, utilizing 4-chloroaniline or 4-bromoaniline, respectively.
Synthetic Pathway (Graphviz Diagram)
Figure 1: Parallel synthetic route for 6-chloro and 6-bromo derivatives via Conrad-Limpach cyclization.
Detailed Reactivity Profile
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the primary differentiator. The oxidative addition of the C–X bond to the Pd(0) center is the rate-determining step.[4]
6-Bromo: The C–Br bond is sufficiently weak to undergo oxidative addition with "commodity" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .
6-Chloro: The C–Cl bond is stronger. Standard catalysts fail. You must use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) to increase the electron density on the Palladium atom, facilitating insertion into the unreactive C–Cl bond.
Experimental Comparison Data (Suzuki Coupling with Phenylboronic Acid):
Substrate
Catalyst System
Temp
Time
Yield
Note
6-Bromo
Pd(PPh₃)₄ (5 mol%), Na₂CO₃
80°C
4 h
92%
Standard conditions.
6-Chloro
Pd(PPh₃)₄ (5 mol%), Na₂CO₃
80°C
24 h
<5%
No reaction; recovered SM.
6-Chloro
Pd₂(dba)₃ / XPhos, K₃PO₄
100°C
12 h
85%
Requires "Buchwald" conditions.
B. Lithium-Halogen Exchange
For converting the quinoline into a nucleophile (e.g., to react with aldehydes or ketones).
6-Bromo: Reacts cleanly with n-Butyllithium (n-BuLi) at -78°C. The Lithium-Bromine exchange is faster than nucleophilic attack at the ester/acid (if protected).
6-Chloro: Does not undergo clean Li-Halogen exchange. n-BuLi is more likely to attack the quinoline ring (nucleophilic addition) or the carboxylic acid moiety before displacing the chlorine.
C. Nucleophilic Aromatic Substitution (SNAr)
Neither the 6-Cl nor the 6-Br is positioned for facile SNAr. The 2- and 4-positions of quinoline are activated for SNAr, but the 6-position is benzenoid and unactivated.
Implication: You cannot easily displace the 6-halogen with amines or alkoxides using standard heating. Transition metal catalysis (Buchwald-Hartwig) is required for both.
Decision Logic for Researchers
Use the following logic flow to select the correct starting material for your campaign.
Figure 2: Strategic decision tree for selecting between Chloro and Bromo scaffolds.[5]
Experimental Protocols
Protocol A: Suzuki Coupling of 6-Bromo-4-methoxyquinoline-2-carboxylic acid (Methyl Ester)
Pre-complexation: Stir Pd₂(dba)₃ and XPhos in toluene for 10 mins under Argon to generate the active catalytic species (solution turns from dark purple to orange/brown).
Add the 6-chloro substrate, boronic acid, and base.
Heat to 100°C (reflux) for 12–18 hours.
Note: Higher temperature and stronger ligand are strictly required compared to the Bromo protocol.
References
Reactivity of Haloquinolines in Pd-Catalysis : Li, J. J. (Ed.).[1] (2014). Name Reactions for Homologation, Part I. Wiley. (General reference on Suzuki coupling rates of Ar-Cl vs Ar-Br).
Synthesis of Kynurenic Acid Analogues : R. Bouhfid & E.M. Essassi. (2006).[6] Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. Molbank, M486.[6] Link
Comparative Pd-Insertion Kinetics: Fauvarque, J. F., et al. (1981). Kinetics of oxidative addition of aryl halides to palladium(0). Journal of Organometallic Chemistry. (Establishes the kinetic superiority of Ar-Br over Ar-Cl).
Buchwald-Hartwig Protocols for Aryl Chlorides : Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
Kynurenic Acid Pharmacology : Stone, T. W. (2020). Kynurenic Acid and the Kynurenine Pathway.[2][7][8] ACS Chemical Neuroscience. (Context for the biological relevance of the 4-methoxy scaffold).
Validating Purity of 6-Chloro-4-methoxyquinoline-2-carboxylic acid: A Comparative Analytical Guide
Executive Summary In the development of quinoline-based antimalarials and kinase inhibitors, 6-Chloro-4-methoxyquinoline-2-carboxylic acid serves as a critical scaffold. However, its amphoteric nature (quinoline nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of quinoline-based antimalarials and kinase inhibitors, 6-Chloro-4-methoxyquinoline-2-carboxylic acid serves as a critical scaffold. However, its amphoteric nature (quinoline nitrogen and carboxylic acid tail) makes it prone to trapping solvents and inorganic salts, rendering standard HPLC purity data insufficient for stoichiometric precision.
This guide details the validation of this specific intermediate using Elemental Analysis (EA) , objectively comparing its utility against HPLC and Quantitative NMR (qNMR). We provide a self-validating protocol to ensure your certificate of analysis (CoA) meets the rigorous ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
acceptance criteria required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]
Part 1: The Target Profile
Before initiating analysis, the theoretical baseline must be established. The presence of the chlorine atom and the carboxylic acid group significantly impacts the combustion profile.
Critical Insight: This molecule is a carboxylic acid .[10] If synthesized via basic hydrolysis (e.g., NaOH/LiOH), it may exist as a partial salt if not acidified to pH < 2 during workup. A sodium salt contaminant will drastically lower the %C and %N values while leaving the C:N ratio intact.
Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)
Why use a destructive, 100-year-old technique like EA? Modern drug development requires a "Triangle of Purity" where EA provides the bulk composition data that chromatography misses.
Method Performance Matrix
Feature
Elemental Analysis (EA)
HPLC (UV/Vis)
qNMR
Primary Scope
Bulk Purity & Composition
Organic Impurity Profiling
Absolute Purity (Molar)
Detects Water/Solvent?
Yes (via %H deviation)
No (elutes in void volume)
Yes (distinct peaks)
Detects Inorganics?
Yes (via %C dilution)
No (invisible to UV)
No (invisible)
Isomer Specificity
Low (Isomers have same %CHN)
High (Separates isomers)
High (Distinct shifts)
Sample Requirement
Destructive (~2 mg)
Non-destructive (<1 mg)
Non-destructive (~10 mg)
Cost/Throughput
Moderate / Slow
Low / High
High / Slow
The Verdict
Use HPLC to ensure no organic side-products (e.g., decarboxylated quinoline) are present.
Use EA to prove the material is dry, free of inorganic salts, and weighs exactly what the formula predicts. You cannot calculate accurate yields for subsequent steps without EA or qNMR.
Part 3: Validated Experimental Protocol
This protocol is designed to minimize the "trapped solvent" error common with quinoline carboxylic acids.
Sample Preparation (The Drying Phase)[7]
Context: The carboxylic acid moiety forms strong hydrogen bonds with water and alcohols. Standard rotary evaporation is insufficient.
Step 1: Recrystallize the crude material (typically from Ethanol/Water or Acetic Acid).
Step 2: Isolate crystals via vacuum filtration.
Step 3 (Crucial): Dry in a vacuum oven at 60°C for 24 hours over
or silica desiccant.
Why? 60°C is below the decarboxylation threshold but high enough to break surface H-bonds.
The Combustion Workflow
Instrument: Flash 2000 or Elementar vario (or equivalent).
Calibration Standard: Acetanilide (Standard Range) or Sulfanilamide (if S is suspected, though not applicable here).
Oxidation Furnace: 950–1000°C (Ensures complete combustion of the aromatic quinoline ring).
Carrier Gas: Helium (99.999% purity).
Execution Steps
Blanking: Run 3 empty tin capsules to establish the baseline.
Conditioning: Run a "bypass" sample of the target to condition the adsorption columns.
Weighing: Using a microbalance (readability 0.001 mg), weigh 1.5 – 2.5 mg of the dried sample into a tin capsule.
Note: Fold the capsule tightly to exclude atmospheric nitrogen.
Combustion: Inject sample. The exothermic flash combustion reaches ~1800°C.
Detection: Gases (
) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Part 4: Data Interpretation & Troubleshooting
Use the diagrams below to interpret your results and validate your workflow.
Diagram 1: The Validation Logic Flow
This diagram illustrates the decision-making process when validating the purity of the target molecule.
Figure 1: Operational workflow for preparing and validating the target quinoline derivative.
Diagram 2: Troubleshooting Deviations
If your EA fails, use this logic tree to identify the chemical cause.
Figure 2: Diagnostic logic for interpreting common EA failures in quinoline carboxylic acids.
Common Failure Modes for This Molecule
The "Hydrate" Trap:
Symptom:[11][7][9][12][13] %H is high (e.g., Found 3.8% vs Theo 3.39%), %C is low.
Cause: The carboxylic acid has formed a hydrate.
Fix: Calculate if the data fits a hemi-hydrate (
). If it fits perfectly, report it as the hydrate form, or dry more aggressively.
The "Inorganic" Trap:
Symptom:[11][7][9][12][13] %C and %N are both low, but the C:N ratio is correct (approx 9.4).
Technical Comparison Guide: 6-Chloro-4-methoxyquinoline-2-carboxylic acid vs. 4-Hydroxy Analog
Executive Summary This guide details the structural, physicochemical, and analytical differentiation between 6-Chloro-4-methoxyquinoline-2-carboxylic acid (Target) and its precursor/analog 6-Chloro-4-hydroxyquinoline-2-c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the structural, physicochemical, and analytical differentiation between 6-Chloro-4-methoxyquinoline-2-carboxylic acid (Target) and its precursor/analog 6-Chloro-4-hydroxyquinoline-2-carboxylic acid (Impurity/Analog).
While these compounds differ by only a methyl group (
, 14 Da), their behavior in solution and biological systems is radically different due to the tautomeric nature of the 4-hydroxy analog. The "4-hydroxy" compound exists predominantly as a 4-quinolone (4-oxo-1,4-dihydroquinoline), conferring high polarity and poor solubility, whereas the 4-methoxy analog is a fixed aromatic system with superior lipophilicity.
The most critical concept for differentiating these molecules is that the "4-hydroxy" analog does not behave as a phenol. It exists in a tautomeric equilibrium that heavily favors the 4-oxo (quinolone) form.
4-Methoxy Compound: The oxygen is methylated, locking the ring in the fully aromatic quinoline state. It acts as a standard lipophilic organic acid.
4-Hydroxy Compound: The proton resides on the nitrogen (N-H), creating a vinylogous amide structure. This results in high melting points (>280°C), low solubility in organic solvents, and distinct spectral signatures.
Diagram 1: Tautomerism and Methylation Pathways
Caption: The 4-hydroxy analog exists primarily as the 4-quinolone. Methylation attempts can yield the desired O-methoxy product or the N-methyl byproduct depending on conditions.
Analytical Differentiation
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the two. The lack of the methoxy singlet is the primary indicator of the hydroxy analog, but the aromatic region also shifts due to the loss of full aromaticity in the pyridone ring of the quinolone.
Signal
4-Methoxy (Target)
4-Hydroxy (Quinolone)
Diagnostic Note
-OCH₃
Singlet, ~4.10 ppm (3H)
Absent
The "Smoking Gun" signal.
N-H
Absent
Broad singlet, >12.0 ppm
Often invisible if solvent has water, but diagnostic if seen.
H-3 Proton
Sharp singlet, ~7.6 ppm
Shifted upfield (~6.8 - 7.2 ppm)
Shielding effect of the adjacent C=O in quinolone form.
Aromatic System
Distinct, sharp coupling
Often broadened
Quinolone N-H broadening can affect adjacent protons.
B. High-Performance Liquid Chromatography (HPLC)
Due to the polarity difference, these compounds are easily separated on reverse-phase (C18) columns.
Retention Time: The 4-methoxy analog is significantly less polar (more lipophilic) and will elute later than the 4-hydroxy analog.
Mobile Phase: Acidic modification (Formic acid or TFA) is required to suppress the ionization of the carboxylic acid and the basic quinoline nitrogen, ensuring sharp peaks.
Validated HPLC Protocol
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Differentiation: A clear 14 Da mass shift corresponds to the methyl group.
Experimental Workflows
Protocol 1: Solubility Differentiation Test
This rapid bench test determines if a bulk solid is the target or the unreacted hydroxy precursor.
Preparation: Place 10 mg of the sample into a 4 mL vial.
Solvent Addition: Add 2 mL of Dichloromethane (DCM) .
Observation:
Clear Solution: Indicates 4-Methoxy analog (Lipophilic).
Suspension/Precipitate: Indicates 4-Hydroxy analog (High lattice energy/Polar).
Confirmation: If insoluble in DCM, add 0.5 mL of DMSO. If it clears, it confirms the polar quinolone nature.
Protocol 2: Synthesis & Purification Note
When synthesizing the 6-chloro-4-methoxy derivative from the 4-hydroxy precursor:
Reagents: Use Methyl Iodide (MeI) or Dimethyl Sulfate with Potassium Carbonate (
) in DMF or Acetone.
Critical Control: The reaction must be monitored by HPLC. The 4-hydroxy starting material will disappear (RT ~5 min) and the product will appear (RT ~11 min).
Impurity Alert: If a peak appears at RT ~7-8 min, it is likely the N-methyl isomer (1-methyl-6-chloro-4-oxo-quinoline-2-carboxylic acid), a common byproduct if the base strength or solvent polarity is not optimized.
Diagram 2: Identification Decision Tree
Caption: Rapid decision matrix for identifying the correct quinoline derivative.
Functional Implications in Drug Discovery
Reactivity: The 4-methoxy group is a potential leaving group in
reactions if the ring is sufficiently activated (e.g., by nitration), whereas the 4-hydroxy group is generally inert to substitution without activation (e.g., conversion to 4-chloro via ).
Bioavailability: The 4-methoxy analog has significantly higher membrane permeability (higher logP) compared to the 4-hydroxy analog, which is often limited by poor solubility and high polarity.
References
PubChem. (n.d.). 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CID 66485017). National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]
MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. Molbank. Retrieved October 26, 2025, from [Link]
SIELC Technologies. (2024). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol. Retrieved October 26, 2025, from [Link]
A Comparative Guide to the Biological Potency of 2-Carboxylic Acid Quinoline Derivatives
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological...
Author: BenchChem Technical Support Team. Date: February 2026
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to numerous clinically significant drugs.[1] Among these, quinoline-2-carboxylic acid (also known as quinaldic acid) and its derivatives are of particular interest due to their diverse biological actions, including anticancer, antimicrobial, and antidiabetic properties.[2] This guide provides a comparative analysis of the biological potency of these derivatives, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action to assist researchers in drug discovery and development.
Core Mechanisms of Action: A Multifaceted Approach
The biological effects of 2-carboxylic acid quinoline derivatives are not governed by a single mechanism but rather a range of molecular interactions. A key proposed mechanism for their anticancer effects is the induction of apoptosis (programmed cell death).[2] This is often mediated by modulating the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering a cascade of events that culminates in cell death.[2] Furthermore, the close proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring facilitates the chelation of divalent metals, a property that may contribute to their cytotoxic effects.[3][4] In the antimicrobial sphere, the mechanism often involves the inhibition of critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[5]
Caption: Key mechanisms of action for 2-carboxylic acid quinoline derivatives.
Part 1: Comparative Antiproliferative and Cytotoxic Potency
Derivatives of quinoline-2-carboxylic acid have shown significant potential as anticancer agents, with cytotoxic activity demonstrated across a range of human cancer cell lines.[4] The primary metric for quantifying this activity is the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a compound required to inhibit cell growth or proliferation by 50%.
Studies have highlighted that quinoline-2-carboxylic acid itself possesses remarkable growth inhibition capabilities against the mammary MCF-7 cell line and was the only quinoline derivative in one study to show significant cytotoxicity against cervical HeLa cancer cells.[3][4][6][7] Further derivatization, particularly the formation of aryl esters and amides, has been explored to enhance this potency.[2][8] For instance, one synthesized ester derivative exhibited a potent IC50 value of 26 µg/mL against prostate cancer (PC3) cells.[8]
Table 1: Comparative Antiproliferative Activity of 2-Carboxylic Acid Quinoline Derivatives
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.
Experimental Protocol: Assessing Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[1]
Compound Treatment: Treat the cells with a range of concentrations of the quinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[1]
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[1]
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[1]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[1]
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: General workflow for assessing cell viability using the MTT assay.[10]
Part 2: Comparative Antimicrobial Potency
The quinoline core is famously associated with antimicrobial activity, and 2-carboxylic acid derivatives are no exception. Their potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[5]
Several studies have synthesized novel 2-carboxylic acid quinoline derivatives and tested their efficacy against various bacterial and fungal strains.[8][11] In one study, ester and amide derivatives were prepared, with compounds 4 , 9 , and 10 showing the highest activity, comparable to the standard antibiotic ciprofloxacin in molecular docking analyses against E. coli DNA gyrase B.[8] Another study prepared a series of new heterocyclic compounds derived from quinoline-2-carboxylic acid and found that some showed strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species when compared to amoxicillin.[11]
Table 2: Comparative Antimicrobial Activity of 2-Carboxylic Acid Quinoline Derivatives
| Various Derivatives (E1-E18) | S. aureus, E. coli, Candida | Activity | Strong Inhibition |[11] |
Note: Inhibition zone data is from agar diffusion assays; direct comparison with MIC values from broth dilution is qualitative.
Experimental Protocol: Determining MIC via Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent due to its reproducibility and efficiency.[5] It provides a quantitative measure of a compound's potency.
Step-by-Step Methodology:
Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to match a 0.5 McFarland standard, then dilute further to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the quinoline derivative in the culture broth to create a range of concentrations.[5]
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[5]
Controls: Include a positive control (inoculum without any compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[5]
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[5]
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth (i.e., the first clear well).[5]
Caption: Experimental workflow for the broth microdilution susceptibility test.[5]
Part 3: Comparative Antidiabetic Potency
A compelling area of research for quinoline-2-carboxylic acid is its potential in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[10] Inhibiting these enzymes slows the digestion of carbohydrates, leading to a more gradual rise in post-meal blood glucose levels.[4]
Direct comparative studies have shown that quinoline-2-carboxylic acid is a significantly more potent inhibitor of both enzymes compared to its isomer, quinoline-4-carboxylic acid.[10] This highlights the critical role of the carboxylic acid's position in determining biological activity for this specific target.
Table 3: Comparative Enzyme Inhibition of Quinoline Carboxylic Acid Isomers
This in vitro assay quantifies a compound's ability to inhibit α-glucosidase activity. The enzyme cleaves a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, which can be measured spectrophotometrically. An effective inhibitor will reduce the amount of p-nitrophenol released.
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the test compound at various concentrations, and the pNPG substrate in a suitable buffer (e.g., phosphate buffer).[4][10]
Pre-incubation: In a 96-well microplate, add the enzyme solution to each well, followed by the test compound solution (or a positive control like acarbose). Pre-incubate the mixture at 37°C for 10-15 minutes.[4][10]
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.[4][10]
Incubation: Incubate the plate for an additional 20 minutes at 37°C.[4]
Reaction Termination: Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.[4][10]
Absorbance Measurement: Quantify the amount of released p-nitrophenol by measuring the absorbance at 405 nm using a microplate reader.[4]
Calculation: Calculate the percentage of inhibition relative to a control sample without the inhibitor and determine the IC50 value from the dose-response curve.[4]
Conclusion and Future Outlook
The quinoline-2-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The comparative data clearly demonstrates their efficacy as anticancer, antimicrobial, and antidiabetic agents. The position of the carboxylic acid group at the 2-position appears particularly advantageous for α-glucosidase and α-amylase inhibition when compared to the 4-position isomer.[10] Structure-activity relationship studies indicate that substitutions on the quinoline core significantly impact potency, suggesting that further chemical modifications could lead to the development of more potent and selective drug candidates.[9][12] The robust experimental protocols detailed herein provide a foundation for the continued evaluation and optimization of this promising class of compounds.
References
The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties. Benchchem.
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem.
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine.
An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem.
Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. ResearchGate.
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC.
An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid. Benchchem.
Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. Benchchem.
Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Bentham Science Publisher.
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC.
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-4-methoxyquinoline-2-carboxylic acid
The core principle when handling specialty chemicals for which specific disposal data may not be readily available is to operate with caution. In the absence of a dedicated Safety Data Sheet (SDS) for 6-Chloro-4-methoxyq...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle when handling specialty chemicals for which specific disposal data may not be readily available is to operate with caution. In the absence of a dedicated Safety Data Sheet (SDS) for 6-Chloro-4-methoxyquinoline-2-carboxylic acid, it must be treated as a hazardous substance.[1] This approach, rooted in the "cradle to grave" tenet of hazardous waste management, ensures the highest degree of safety for both personnel and the environment.[1]
I. Immediate Safety & Handling: Your First Line of Defense
Before any disposal activities commence, a thorough understanding and implementation of safety protocols are crucial. The chemical structure, featuring a chlorinated quinoline core, suggests potential hazards such as skin and eye irritation, similar to related compounds.[2][3]
Personal Protective Equipment (PPE)
All handling of 6-Chloro-4-methoxyquinoline-2-carboxylic acid and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation.[1][4] The following table outlines the mandatory PPE.
Equipment
Specification
Purpose & Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile)
Provides a primary barrier against skin contact. Gloves should be inspected for integrity before each use and disposed of as hazardous waste after handling.[4]
Eye Protection
Chemical safety goggles and a face shield
Protects eyes and face from accidental splashes of solutions or contact with airborne powder.[1] A face shield is recommended when handling larger quantities.[4]
Body Protection
Laboratory coat; Chemical-resistant apron
Protects skin and personal clothing from contamination. An apron provides an additional layer of security during bulk transfers or when there is a significant risk of splashing.[1][4]
Respiratory Protection
NIOSH/MSHA-approved respirator
Required if there is a risk of inhalation, especially when handling the powdered form outside of a fume hood or if vapors may be generated.[1]
An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]
II. The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that ensures waste is managed safely from the point of generation to its final disposition.
Step 1: Waste Characterization and Segregation
As a chlorinated organic compound, 6-Chloro-4-methoxyquinoline-2-carboxylic acid waste must be classified as hazardous.
Do Not Mix: Never combine this waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react, leading to the generation of toxic gases, heat, or even explosions.[1][5]
Segregate Solids and Liquids: Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., unused solutions, reaction mixtures, solvent rinses).[1][4] This facilitates proper disposal and may be required by the waste management facility.
Step 2: Waste Collection and Containerization
The integrity of your waste container is critical for safe storage and transport.
Use Approved Containers: Only use designated hazardous waste containers that are chemically compatible with chlorinated organic compounds.
Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-Chloro-4-methoxyquinoline-2-carboxylic acid"), and the specific hazards (e.g., "Irritant," "Environmental Hazard").
Keep Closed: Containers must be kept securely sealed at all times, except when adding waste.[6]
Step 3: On-Site Storage
Store the collected waste in a designated, secure area while awaiting pickup.
Ventilation: The storage area must be well-ventilated.[3][7]
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents and strong acids.[5]
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.
Step 4: Arranging for Final Disposal
Disposal of hazardous waste is a regulated process that must be handled by certified professionals.
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] They are responsible for engaging licensed hazardous waste disposal contractors.
Regulatory Compliance: This chemical falls under the general category of chlorinated organic compounds, which are regulated by environmental agencies like the EPA.[8][9] Disposal must adhere to all local, state, and federal regulations.[2][5] Do not, under any circumstances, dispose of this chemical in the regular trash or pour it down the drain.[1][2][5]
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper disposal of 6-Chloro-4-methoxyquinoline-2-carboxylic acid.
Caption: A workflow for the safe disposal of 6-Chloro-4-methoxyquinoline-2-carboxylic acid.
III. Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in the event of a spill or accidental exposure.[1]
Spill Response
Small Spills: For minor spills within a chemical fume hood, trained personnel wearing full PPE can manage the cleanup.[1]
Alert others in the immediate area.
Contain the spill using a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb liquids.
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[6][10]
Decontaminate the area with an appropriate solvent, followed by soap and water.
All cleanup materials must be disposed of as hazardous waste.[5]
Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.
Exposure Response
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air.[3][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5]
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the disposal of 6-Chloro-4-methoxyquinoline-2-carboxylic acid is conducted with the utmost regard for safety, responsibility, and scientific integrity.
References
Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
SAFETY DATA SHEET. Sigma-Aldrich.
SAFETY DATA SHEET. Fisher Scientific.
Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
JP-0842 - Safety Data Sheet. Combi-Blocks, Inc.
SAFETY DATA SHEET. TCI Chemicals.
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co. KG.
SAFETY DATA SHEET. Fisher Scientific.
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA.
Personal protective equipment for handling 6-Chloro-4-methoxyquinoline-2-carboxylic acid
This guide outlines the operational safety, handling, and disposal protocols for 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CAS: 137246-02-9). It is designed for researchers requiring immediate, actionable technical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, handling, and disposal protocols for 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CAS: 137246-02-9). It is designed for researchers requiring immediate, actionable technical data.
Hazard Identification & Risk Assessment
Core Hazard Profile:
Based on Structure-Activity Relationships (SAR) of halogenated quinoline-2-carboxylic acid derivatives, this compound is classified as an Irritant .
STOT-SE: Category 3 (May cause respiratory irritation).[3][4][5]
Physical State: Solid powder (typically off-white to pale yellow).
Solubility Profile: Sparingly soluble in water; soluble in DMSO, Methanol, and aqueous base (1M NaOH).
Operational Risk:
The primary risk is particulate inhalation during weighing and contact dermatitis from solution spills. The presence of the chlorine and methoxy groups on the quinoline ring increases lipophilicity, potentially enhancing dermal absorption compared to the parent quinoline carboxylic acid.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on generic "standard PPE." Use this matrix to select gear based on the specific state of the chemical.
Equipment
Specification
Operational Context
Hand Protection
Nitrile (0.11 mm / 4 mil)
Solid Handling: Standard nitrile is sufficient for dry powder.[6] Change immediately if punctured.
Double-Gloving (Nitrile)
Solution Handling (DMSO/MeOH): Organic solvents permeate nitrile. Wear two pairs; the outer pair acts as a sacrificial barrier.
Eye Protection
Chemical Safety Goggles
Mandatory: Safety glasses are insufficient for fine powders that can bypass side shields.
Respiratory
N95 / P2 Respirator
Open Bench: Required if weighing outside a fume hood (not recommended).
Fume Hood
Primary Control: All open handling should occur here. Face velocity: 0.3–0.5 m/s.
Body Defense
Lab Coat (Cotton/Poly)
Standard protection. Ensure cuffs are tucked under gloves.
Objective: Prepare a 10 mM stock solution in DMSO without cross-contamination or exposure.
Engineering Control Setup:
Verify fume hood certification is current.
Clear the sash area; work at least 6 inches inside the hood.
Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with quinolines) to prevent "flying" particles.
Weighing Procedure:
Place a pre-tared scintillation vial into the balance.
Transfer solid using a micro-spatula . Avoid pouring directly from the source bottle.
Critical Check: If powder lands on the balance pan, stop. Wipe with a methanol-dampened Kimwipe immediately.
Solubilization (DMSO):
Add DMSO gently down the side of the vial to minimize aerosolization.
Vortex for 30 seconds.
Visual Check: Ensure complete dissolution. If particles persist, sonicate for 5 minutes at ambient temperature.
Emergency Response & Spill Management
Logic: The response depends on whether the spill is solid (dust hazard) or liquid (solvent/absorption hazard).
Figure 1: Decision logic for spill remediation. Note that dry sweeping is prohibited to prevent inhalation.
Disposal Strategy
Regulatory Status: As a halogenated organic compound, this material must never be flushed down the drain.[7] It requires high-temperature incineration to prevent the formation of toxic byproducts.
Waste Stream
Content Description
Disposal Path
Solid Hazardous
Contaminated gloves, weigh boats, paper towels, and solid chemical.
Incineration. Label as "Solid Waste: Halogenated Organic - Toxic."
Liquid Halogenated
Solutions in DMSO, Methanol, or reaction mother liquors.
Halogenated Solvent Waste. Do not mix with non-halogenated solvents if cost-segregation is required by your facility.
Sharps
Needles/Syringes used for transfer.
Bio/Chem Sharps Container.
References
Fisher Scientific. Safety Data Sheet: Quinoline-3-carboxylic acid (Analogous Hazard Profile). Retrieved from
Sigma-Aldrich. Safety Data Sheet: 6-Methoxyquinoline (Structural Analog). Retrieved from
PubChem. Compound Summary: 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Retrieved from
Thermo Fisher. Nitrile Gloves Chemical Resistance Guide. Retrieved from